molecular formula C16H17N3O3 B10765850 MPI_5a

MPI_5a

Cat. No.: B10765850
M. Wt: 299.32 g/mol
InChI Key: NNQAQGDSGCGFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide is a cell-active, potent inhibitor of the Jumonji C domain-containing family of histone lysine demethylases (KDMs). This compound, documented in scientific databases, is recognized for its role in probing epigenetic mechanisms . Its mechanism of action involves chelating the iron ion in the catalytic center of these enzymes, thereby preventing the removal of methyl groups from histone lysine residues. This action leads to an accumulation of methylated histones, which can alter chromatin structure and gene expression patterns. Research indicates this molecule is a broad-spectrum KDM inhibitor, with studies demonstrating its efficacy in suppressing cancer cell growth and inducing cellular differentiation . Its primary research value lies in its utility as a chemical tool to investigate the biological roles of specific KDMs in various disease contexts, particularly in oncology for understanding tumorigenesis and identifying potential therapeutic targets. The compound enables researchers to dissect complex epigenetic pathways and study the functional consequences of altered histone methylation status in cellular models.

Properties

IUPAC Name

N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQAQGDSGCGFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2-(Hydroxyphenyl)quinolin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(hydroxyphenyl)quinolin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, most notably as a potent anticancer agent. These compounds exert their effects through a multi-targeted mechanism of action, influencing several key cellular processes involved in cancer cell proliferation, survival, and metastasis. This technical guide synthesizes the current understanding of their mechanisms, focusing on antimitotic activity, inhibition of crucial signaling pathways such as PI3K/Akt and HIF-1α, and enzymatic inhibition of lipoxygenase. Detailed experimental protocols, quantitative activity data, and visual diagrams of the core pathways are provided to facilitate further research and development in this promising area of oncology.

Introduction

Quinolin-4-one derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their diverse pharmacological properties. The introduction of a hydroxyphenyl moiety at the 2-position creates a biaryl system that is a key structural feature for potent biological activity. Numerous studies have focused on synthesizing and evaluating substituted 2-(hydroxyphenyl)quinolin-4-ones, revealing their potential to inhibit cancer cell growth through various mechanisms. This guide provides a detailed overview of the primary mechanisms of action attributed to this class of compounds.

Core Mechanisms of Action

The anticancer effects of 2-(hydroxyphenyl)quinolin-4-ones are not attributed to a single mode of action but rather to the modulation of multiple cellular targets and pathways.

Antimitotic Activity via Tubulin Polymerization Inhibition

A primary mechanism for several potent 2-(hydroxyphenyl)quinolin-4-one derivatives is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2]

  • Mechanism: These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This interference prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The resulting mitotic arrest activates cell cycle checkpoints, ultimately leading to programmed cell death (apoptosis).[2][3]

  • Evidence: Studies on compounds like 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one have shown strong inhibitory activity against cancer cell lines, with a mechanism of action resembling that of antimitotic drugs like Vinca alkaloids.[1] This activity is often associated with the induction of G2/M cell cycle arrest.[3]

Antimitotic_Mechanism cluster_cell Cancer Cell Tubulin Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle M_Phase M-Phase (Mitosis) Spindle->M_Phase Apoptosis Apoptosis M_Phase->Apoptosis 正常進行 Compound 2-(Hydroxyphenyl) quinolin-4-one Compound->Tubulin Inhibits

Caption: Proposed antimitotic mechanism of 2-(hydroxyphenyl)quinolin-4-ones.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is frequently hyperactivated in cancer.[4][5] Several quinolinone and quinazolinone derivatives have been identified as potent inhibitors of this pathway.

  • Mechanism: These compounds typically act as ATP-competitive inhibitors of PI3K isoforms (particularly PI3Kα).[5] By inhibiting PI3K, they prevent the phosphorylation and subsequent activation of Akt.[4] Deactivation of Akt signaling leads to decreased cell proliferation and the induction of apoptosis.[5]

  • Evidence: Studies on related 4-aminoquinazoline derivatives demonstrated selective inhibition of PI3Kα with IC50 values in the nanomolar range (e.g., 13.6 nM).[5] This inhibition effectively blocks the downstream signaling cascade, leading to G1 cell cycle arrest and apoptosis through the mitochondrial-dependent pathway.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Promotes Compound 2-(Hydroxyphenyl) quinolin-4-one Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environments common in solid tumors.[6]

  • Mechanism: Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) protein and subsequent degradation by the proteasome.[7][8] Under hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, dimerize with HIF-1β, and activate genes promoting angiogenesis, glycolysis, and cell survival.[6][8] Some quinolone derivatives act as PHD inhibitors, stabilizing HIF-1α, which can be a therapeutic strategy for ischemic diseases.[6][7][9] Conversely, other quinolones have been shown to repress HIF-1α accumulation, representing a potent anticancer strategy.[8][10]

  • Evidence: Certain 2-alkyl-4-quinolones have been found to directly target HIF-1α for degradation through the 26S-proteasome pathway, independent of PHD activity.[8] Other 4-aminoquinoline analogs have been identified as potent HIF-1α inhibitors with IC50 values in the nanomolar range.[10]

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Cancer HIF1a_N HIF-1α PHD PHDs HIF1a_N->PHD Hydroxylation VHL pVHL HIF1a_N->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_H HIF-1α HIF1 HIF-1 Complex HIF1a_H->HIF1 Dimerizes with HIF1b HIF-1β HRE HRE Gene Transcription HIF1->HRE Angiogenesis Angiogenesis, Survival HRE->Angiogenesis Compound 2-(Hydroxyphenyl) quinolin-4-one Compound->HIF1a_H Inhibits/ Promotes Degradation

Caption: Regulation of HIF-1α and site of compound intervention.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Chronic inflammation is a known contributor to cancer development, making LOX a relevant therapeutic target.

  • Mechanism: Certain quinolinone derivatives inhibit the activity of lipoxygenase, thereby blocking the production of pro-inflammatory molecules. This anti-inflammatory action can contribute to the overall anticancer effect.

  • Evidence: Quinolinone-pyrazoline hybrids have been evaluated for their ability to inhibit soybean lipoxygenase (a model for human 5-LOX), with some analogs showing potent activity with IC50 values as low as 10 µM.[11][12]

Quantitative Data

The biological activity of various 2-(hydroxyphenyl)quinolin-4-one derivatives and related compounds has been quantified against numerous cancer cell lines and enzymatic targets.

Table 1: Antiproliferative Activity (IC50) of Selected Quinolinone Derivatives

Compound ID Cancer Cell Line Cell Type IC50 (µM) Reference
2PQ-5 / 2PQ-6 HL-60 Leukemia 0.03 - 0.11 [1]
2PQ-5 / 2PQ-6 HCT116 Colon 0.03 - 0.11 [1]
2PQ-5 / 2PQ-6 Hep3B Hepatoma 0.03 - 0.11 [1]
2PQ-5 / 2PQ-6 NCI-H460 Lung 0.03 - 0.11 [1]
Compound 3d U251 Glioblastoma 6.36 ± 0.73 [13]
Compound 3g U251 Glioblastoma 7.32 ± 0.86 [13]
Compound 3d U87 Glioblastoma 12.02 ± 0.5 [13]

| Compound 3g | U87 | Glioblastoma | 9.52 ± 0.81 |[13] |

Table 2: Enzymatic Inhibition by Quinolinone and Related Derivatives

Compound Class/ID Target Enzyme Inhibition IC50 Reference
4-Aminoquinazoline (6b) PI3Kα Kinase Activity 13.6 nM [5]
Quinolinone-pyrazoline (9b) Lipoxygenase (LOX) Enzymatic Activity 10 µM [12]
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) EGFR Kinase Activity 57 nM [14]

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | BRAFV600E | Kinase Activity | 68 nM |[14] |

Experimental Protocols

General Synthesis of 2-(Hydroxyphenyl)quinolin-4-ones

A common synthetic route involves the cyclization of N-(ketoaryl)amides, often referred to as a Camps cyclization.[1]

  • Amide Formation: A substituted benzoic acid is chlorinated using thionyl chloride to form the corresponding benzoyl chloride.

  • The crude benzoyl chloride is then reacted with a substituted o-aminoacetophenone to yield the N-(ketoaryl)amide intermediate.

  • Cyclization: The amide is cyclized in the presence of a base (e.g., KOH) in a solvent like dioxane to form the quinolin-4-one ring system.

  • Deprotection: If a protecting group (e.g., benzyl) is used for the hydroxyl group on the phenyl ring, it is removed via catalytic hydrogenolysis (e.g., with Pd/C) to yield the final 2-(hydroxyphenyl)quinolin-4-one.[1]

Synthesis_Workflow Start1 Substituted Benzoic Acid Step1 Chlorination (SOCl₂) Start1->Step1 Start2 o-Amino- acetophenone Step2 Amide Formation Start2->Step2 Intermediate1 Benzoyl Chloride Step1->Intermediate1 Intermediate1->Step2 Intermediate2 N-(ketoaryl)amide Step2->Intermediate2 Step3 Base-mediated Cyclization Intermediate2->Step3 Intermediate3 Protected Quinolinone Step3->Intermediate3 Step4 Deprotection (e.g., Pd/C, H₂) Intermediate3->Step4 Final Final Product Step4->Final

Caption: General workflow for the synthesis of target compounds.

Antiproliferative Assay (MTT Assay)

This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting viability against compound concentration.[15]

PI3K Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K.

  • Assay Principle: The assay quantifies the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, PIP2. This is often done using a competitive ELISA format or a fluorescence-based method.

  • Procedure (General):

    • Recombinant PI3K enzyme is incubated with the test compound at various concentrations in an assay buffer.

    • A mixture of PIP2 substrate and ATP is added to initiate the kinase reaction.

    • The reaction is stopped, and the amount of PIP3 produced is quantified. For ELISA, this involves adding a PIP3 detector protein (e.g., a GST-tagged GRP1 PH domain) and a secondary detection antibody.

    • The signal is inversely proportional to the PI3K activity. IC50 values are calculated based on the dose-response curve.[5][16]

Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the inhibition of LOX activity by monitoring the formation of hydroperoxides from linoleic acid.[17][18]

  • Reagent Preparation:

    • Enzyme: A solution of soybean lipoxygenase in a borate buffer (pH 9.0).

    • Substrate: A solution of linoleic acid.

    • Test Compound: Dissolved in a suitable solvent like DMSO.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with the test compound (or vehicle control) for a short period (e.g., 3-10 minutes) at 25°C.[18][19]

    • The reaction is initiated by adding the linoleic acid substrate.

    • The conversion of linoleic acid to conjugated diene hydroperoxides is monitored by measuring the increase in absorbance at 234 nm over time (e.g., 3-6 minutes) using a spectrophotometer.[17][19]

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction. IC50 values are then determined.[18]

Conclusion

2-(Hydroxyphenyl)quinolin-4-ones represent a versatile and highly active class of compounds with significant potential for development as anticancer therapeutics. Their efficacy stems from a multi-targeted approach, including the disruption of fundamental cellular machinery (mitosis), the inhibition of key pro-survival signaling pathways (PI3K/Akt, HIF-1α), and the modulation of the tumor microenvironment through anti-inflammatory actions (LOX inhibition). The data and protocols presented in this guide provide a comprehensive foundation for researchers to build upon, enabling further structure-activity relationship studies, lead optimization, and the elucidation of more nuanced mechanisms of action for this promising scaffold.

References

Unraveling the Dichotomous Role of Semaphorin 5A in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Semaphorin 5A (SEMA5A), a transmembrane protein initially characterized for its role in axon guidance during neural development, has emerged as a critical and complex player in oncology.[1] Its expression and function in various cancers are multifaceted, exhibiting both tumor-suppressive and pro-tumorigenic activities depending on the cellular context and cancer type. This guide provides an in-depth technical overview of SEMA5A's role in cancer research, focusing on its signaling pathways, quantitative effects on cancer cell behavior, and the experimental methodologies used to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Dual Nature of SEMA5A in Cancer

SEMA5A's involvement in cancer is paradoxical. In some malignancies, such as non-small cell lung carcinoma, it acts as a tumor suppressor by inhibiting cell proliferation and migration.[1][2] Conversely, in cancers like pancreatic cancer, gastric cancer, and melanoma, SEMA5A can promote tumor progression, angiogenesis, and metastasis.[3][4][5][6] This dual functionality underscores the complexity of its signaling and highlights the importance of understanding its context-dependent mechanisms of action.

Signaling Pathways of Semaphorin 5A

The contradictory roles of SEMA5A in cancer are underpinned by its engagement with different signaling cascades. Below are diagrams of the primary pro-tumorigenic and anti-tumorigenic pathways identified in the literature.

Pro-Tumorigenic Signaling Pathway

In contexts where SEMA5A promotes cancer, it often engages pathways that enhance cell survival, proliferation, and migration. One such key pathway involves the activation of PI3K/Akt and MET receptor tyrosine kinases, leading to increased angiogenesis and cell motility.

SEMA5A_Pro_Tumorigenic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SEMA5A SEMA5A MET MET Receptor SEMA5A->MET Binds to ERK ERK SEMA5A->ERK Activates PI3K PI3K MET->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Angiogenic_Factors Angiogenic Factors (VEGF, CXCL8) ERK->Angiogenic_Factors Cell_Migration Cell Migration ERK->Cell_Migration

Caption: Pro-tumorigenic signaling cascade of SEMA5A.
Anti-Tumorigenic Signaling Pathway

In its tumor-suppressive role, particularly in lung adenocarcinoma, the extracellular domain of SEMA5A has been shown to activate interferon signaling pathways, leading to an anti-proliferative effect.

SEMA5A_Anti_Tumorigenic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SEMA5A_ECD SEMA5A (Extracellular Domain) Receptor Unknown Receptor SEMA5A_ECD->Receptor Activates Interferon_Signaling Interferon Signaling Pathway Receptor->Interferon_Signaling Upregulates Tumor_Suppression Tumor Suppression (Inhibition of Proliferation and Migration) Interferon_Signaling->Tumor_Suppression

Caption: Anti-tumorigenic signaling cascade of SEMA5A.

Quantitative Data on SEMA5A's Role in Cancer

The following tables summarize the quantitative findings from key studies on SEMA5A, providing a comparative view of its effects across different cancer models.

Table 1: Effect of SEMA5A Overexpression on Cancer Cell Lines

Cell LineCancer TypeEffect on ProliferationEffect on Colony FormationEffect on MigrationReference
A549Lung AdenocarcinomaSignificant decrease (P<0.01)Significant decrease (P<0.001)Significant decrease (P<0.01)[2]
H1299Lung AdenocarcinomaSignificant decrease (P<0.01)Significant decrease (P<0.001)Significant decrease (P<0.01)[2]
HMEC-1Endothelial CellsSignificant increaseNot AssessedSignificant increase[3]

Table 2: SEMA5A Expression and Drug Sensitivity

Cancer TypeDrugCorrelation with SEMA5A ExpressionFindingReference
Colon CancerNVP-BEZ235 (PI3K/mTOR inhibitor)InverseHigh SEMA5A expression correlated with lower IC50 values (higher sensitivity).[6]
Pancreatic CancerGemcitabineNot directly testedCell lines with high sensitivity to gemcitabine (IC50 values of 0.5, 0.7, and 3.0 ng/mL) were identified, but SEMA5A expression was not the primary focus.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to study SEMA5A, compiled from various sources.

Western Blot Analysis

This protocol is used to detect SEMA5A protein levels in cell lysates.

  • Cell Lysis: Prepare total cell lysates from transfected or control cells using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Transfer: Electrotransfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against SEMA5A (e.g., 1:1,000 dilution) overnight at 4°C.[2] Use an antibody for a housekeeping protein like GAPDH as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

This assay measures the migratory capacity of cancer cells in response to chemoattractants.

  • Cell Preparation: Culture cells to 80-90% confluency and then serum-starve for 24 hours.

  • Assay Setup: Seed 4x10⁴ cells in 200 µL of serum-free medium into the upper chamber of a 24-well Transwell unit (8.0 µm pore size).[2]

  • Chemoattractant: Add 600 µL of medium containing 10% FBS to the lower chamber.[2] For specific chemoattractant effects, recombinant SEMA5A can be added to the lower chamber.[3]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24 hours.[2]

  • Cell Removal: Carefully remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a methanol-acetic acid mixture (3:1) for 20 minutes, followed by staining with 0.1% crystal violet for 20 minutes.[2]

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Tumor Model

This model assesses the effect of SEMA5A on tumor growth in a living organism.

  • Cell Preparation: Transfect cancer cells (e.g., UM-UC-3) with a vector expressing SEMA5A shRNA or a non-targeting control.

  • Animal Model: Use 4-week-old male BALB/c nude mice.[8] All procedures must be approved by an Institutional Animal Care and Use Committee.[2]

  • Cell Implantation: Subcutaneously inject 1x10⁷ cells in a suitable buffer (e.g., PBS) into the flank of each mouse.[8]

  • Tumor Monitoring: Measure tumor volume weekly using calipers with the formula: (length × width²) × 0.5.[8]

  • Endpoint: Euthanize the mice after a predetermined period (e.g., four weeks) or when tumors reach a specified size (e.g., 1,000 mm³), and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[2][8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the function of SEMA5A in a cancer cell line.

SEMA5A_Experimental_Workflow start Start: Select Cancer Cell Line transfection Transfect Cells with SEMA5A Expression Vector or shRNA start->transfection validation Validate SEMA5A Levels (Western Blot, RT-qPCR) transfection->validation in_vitro In Vitro Assays validation->in_vitro in_vivo In Vivo Xenograft Model validation->in_vivo proliferation Proliferation Assay (MTT) in_vitro->proliferation migration Migration Assay (Transwell) in_vitro->migration colony Colony Formation Assay in_vitro->colony analysis Data Analysis and Conclusion proliferation->analysis migration->analysis colony->analysis injection Subcutaneous Injection into Nude Mice in_vivo->injection monitoring Tumor Growth Monitoring injection->monitoring monitoring->analysis

Caption: General experimental workflow for SEMA5A functional studies.

Conclusion

Semaphorin 5A is a protein with a significant and complex role in cancer biology. Its ability to act as both a tumor promoter and suppressor, mediated by distinct signaling pathways, makes it a challenging but potentially rewarding target for therapeutic intervention. The data and protocols summarized in this guide provide a foundation for researchers to further investigate the mechanisms of SEMA5A action. Future research should focus on elucidating the upstream factors that determine its functional switch in different cancer types, which will be critical for the development of effective SEMA5A-targeted therapies.

References

Antiproliferative Effects of Quinolin-4-one Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolin-4-one, a heterocyclic aromatic organic compound, represents a critical scaffold in medicinal chemistry.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][3][4] The versatility of the quinolin-4-one ring system allows for extensive chemical modification, leading to the development of potent and selective agents for cancer therapy.[5][6] These compounds have shown promise in overcoming challenges such as drug resistance and toxicity associated with existing cancer treatments, making them a focal point of current drug discovery efforts.[6][7] This guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental evaluation of quinolin-4-one derivatives as antiproliferative agents.

Mechanisms of Antiproliferative Action

Quinolin-4-one derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes involved in cancer cell growth and survival.[1][8] These mechanisms include the inhibition of key enzymes, disruption of cellular structures, and the induction of programmed cell death and cell cycle arrest.

1. Inhibition of Key Cellular Enzymes

A primary mechanism of action for many quinolin-4-one derivatives is the inhibition of enzymes crucial for cancer cell proliferation and survival.[3]

  • Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5]

    • Tyrosine Kinases: Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and HER-2.[9][10][11] Inhibition of these pathways disrupts signals that promote cell growth, angiogenesis (the formation of new blood vessels that supply tumors), and metastasis.[9]

    • Other Kinases: Phosphoinositide 3-kinases (PI3K) and Aurora kinases are also significant targets.[3][5][12] For instance, the quinazolin-4(3H)-one derivative BIQO-19 targets Aurora Kinase A, a key regulator of the cell cycle.[12]

  • Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerase II, an enzyme essential for managing DNA tangles during replication.[3] This leads to DNA damage and ultimately triggers cell death.

  • Histone Deacetylase (HDAC) Inhibition: Some quinolin-4-ones can inhibit HDACs, leading to changes in gene expression that can suppress tumor growth.[3]

2. Disruption of the Cytoskeleton

Several quinolin-4-one derivatives have been identified as potent inhibitors of tubulin polymerization.[3][7] Microtubules, formed from tubulin, are essential components of the cellular cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds block cells in mitosis, leading to cell cycle arrest and apoptosis.[7][13]

3. Induction of Cell Cycle Arrest and Apoptosis

A common outcome of the enzymatic and structural disruption caused by quinolin-4-one derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, most commonly the G2/M and S phases.[3][14] This prevents cancer cells from dividing and proliferating. For example, some derivatives induce G2/M phase arrest through a p53-dependent pathway.[14]

  • Apoptosis: By activating apoptotic pathways, these derivatives trigger the cancer cell's self-destruction mechanism. This can be achieved by modulating the expression of key apoptosis-related proteins, such as upregulating pro-apoptotic proteins (e.g., Bax, Caspase-3, Caspase-9) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[10][14][15]

  • Reactive Oxygen Species (ROS) Generation: Some quinoline-chalcone hybrids induce the production of ROS within cancer cells, leading to oxidative stress and subsequent apoptosis.[15]

Antiproliferative_Mechanisms_of_Quinolin_4_ones cluster_targets Molecular Targets cluster_processes Cellular Processes cluster_outcomes Cellular Outcomes Quinolin4one Quinolin-4-one Derivatives Kinases Protein Kinases (EGFR, VEGFR-2, PI3K) Quinolin4one->Kinases Inhibits Tubulin Tubulin Polymerization Quinolin4one->Tubulin Inhibits Topoisomerase Topoisomerase II Quinolin4one->Topoisomerase Inhibits SignalTransduction Signal Transduction Kinases->SignalTransduction Disrupts Mitosis Mitosis & Cytoskeleton Integrity Tubulin->Mitosis Disrupts DNAReplication DNA Replication Topoisomerase->DNAReplication Disrupts CellCycleArrest Cell Cycle Arrest (G2/M Phase) SignalTransduction->CellCycleArrest Leads to Apoptosis Apoptosis (Programmed Cell Death) SignalTransduction->Apoptosis Leads to Mitosis->CellCycleArrest Leads to Mitosis->Apoptosis Leads to DNAReplication->CellCycleArrest Leads to DNAReplication->Apoptosis Leads to Proliferation Inhibition of Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation

Caption: General mechanisms of antiproliferative action for quinolin-4-one derivatives.

Quantitative Antiproliferative Data

The antiproliferative activity of quinolin-4-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. Lower values indicate higher potency. The tables below summarize the activity of selected derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of Quinolin-2(1H)-one and 4(1H)-quinolone Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 ValueReference
5a Quinolin-2(1H)-oneMCF-7 (Breast)34 nM (IC50)[10]
5a 4-cell line panel37 nM (GI50)[10]
7e 4(1H)-quinoloneHepG2 (Liver)< 1.0 µM (IC50)[14]
f25 QuinolineCAL-27 (Tongue)7.70 µM (IC50)[16]
4e Quinoline Schiff's baseHT29 (Colon)4.7 µM (IC50)[17]
4e Quinoline Schiff's baseMDA-MB231 (Breast)4.6 µM (IC50)[17]

Table 2: Antiproliferative Activity of Quinoline Hybrids

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 ValueReference
12e Quinoline-ChalconeMGC-803 (Gastric)1.38 µM (IC50)[15]
12e Quinoline-ChalconeHCT-116 (Colon)5.34 µM (IC50)[15]
12e Quinoline-ChalconeMCF-7 (Breast)5.21 µM (IC50)[15]
8c / 12d Quinoline-OxadiazoleHepG2 (Liver)0.137–0.332 µg/mL (IC50)[18]
8c / 12d Quinoline-OxadiazoleMCF-7 (Breast)0.164–0.583 µg/mL (IC50)[18]
3f-j Triazolyl-quinolin-2(1H)-one4-cell line panel22-31 nM (GI50)[6][19]

Table 3: Kinase Inhibitory Activity of Selected Derivatives

Compound IDTarget KinaseIC50 ValueReference
5p VEGFR-20.117 µM[11]
3h EGFR57 nM[19]
3h BRAFV600E68 nM[19]
3h EGFRT790M9.70 nM[19]
8c EGFR-TK0.14 µM[18]
12d EGFR-TK0.18 µM[18]

Experimental Protocols

The evaluation of the antiproliferative effects of quinolin-4-one derivatives involves a series of standardized in vitro assays.

Experimental_Workflow start Synthesized Quinolin-4-one Derivative cytotoxicity 1. Cell Viability / Cytotoxicity Assay (e.g., MTT, SRB) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanistic 2. Mechanistic Studies (for potent compounds) ic50->mechanistic apoptosis Apoptosis Assay (Annexin V-FITC / PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle protein Protein Expression (Western Blot) mechanistic->protein kinase Kinase Inhibition Assay (Enzymatic Assay) mechanistic->kinase data 3. Data Analysis & Conclusion apoptosis->data cell_cycle->data protein->data kinase->data

Caption: Standard workflow for evaluating antiproliferative compounds.

1. Cell Viability / Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the quinolin-4-one derivative (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

    • MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow formazan crystal formation.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[10][19]

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Methodology:

    • Treatment: Cells are treated with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 hours).

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically for 15 minutes in the dark.

    • Data Acquisition: The fluorescence of individual cells is analyzed using a flow cytometer.

    • Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.[14]

3. Cell Cycle Analysis

  • Principle: This assay uses a fluorescent DNA-binding dye (like Propidium Iodide) to quantify the DNA content of each cell in a population. The distribution of DNA content reveals the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Methodology:

    • Treatment: Cells are treated with the quinolin-4-one derivative for a specific duration (e.g., 24 or 48 hours).

    • Cell Harvesting & Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the membranes.

    • Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.

    • Data Acquisition: The DNA content of thousands of individual cells is measured by flow cytometry.

    • Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle, revealing any compound-induced cell cycle arrest.[10][18]

4. Western Blotting

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the pathways of interest (e.g., apoptosis, cell cycle regulation, signaling cascades).

  • Methodology:

    • Treatment & Lysis: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

    • Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay).

    • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Bcl-2, p53, p-AKA), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

    • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[14][16]

References

Structure-Activity Relationship of 2-Phenylquinazolin-4(3H)-one (2PQ) Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinazolin-4(3H)-one (2PQ) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document provides an in-depth technical overview of the structure-activity relationships (SAR) of 2PQ derivatives, focusing on their anticancer and antimicrobial properties. We summarize quantitative biological data, provide detailed experimental methodologies for key assays, and visualize relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Quinazolinone derivatives, particularly those with a phenyl group at the 2-position, represent a significant class of heterocyclic compounds with diverse and potent biological activities.[1] Their structural versatility and synthetic accessibility have made them attractive scaffolds for the development of novel therapeutic agents. The core 2PQ structure has been identified in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2]

The biological activity of 2PQ derivatives is highly dependent on the nature and position of substituents on both the quinazolinone core and the 2-phenyl ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new, more potent, and selective drug candidates. This guide will explore the SAR of 2PQ compounds, with a particular focus on their anticancer activity through mechanisms such as EGFR inhibition and tubulin polymerization disruption, as well as their antibacterial and antifungal activities.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 2PQ compounds can be finely tuned by introducing various substituents at different positions of the quinazolinone ring system. The key positions for substitution are the N-3 position of the quinazolinone ring, the 2-phenyl ring, and positions 6, 7, and 8 of the fused benzene ring.

Anticancer Activity

2PQ derivatives have shown significant promise as anticancer agents, primarily by targeting key proteins involved in cell proliferation and division, such as the Epidermal Growth Factor Receptor (EGFR) and tubulin.

The quinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs).[3] Modifications at the 6-position of the quinazolinone ring have been shown to be favorable for potent EGFR inhibition.[3] For instance, the introduction of a fluorine atom at the 6-position has been explored in the development of multiple tyrosine kinase inhibitors.[4]

Table 1: SAR of 2PQ Derivatives as EGFR Inhibitors

Compound IDR1 (Position 6)R2 (Position 3-substituent)Target KinaseIC50 (nM)Reference
23 -OCH32-(4-methylpiperazin-1-yl)ethylEGFR L858R/T790M/C797S0.2[3]
4a Fused 2H-[5][6]oxazino ring at positions 2,34-(3-ethynylphenyl)aminoEGFR12.36[7]
7j Fused six-membered ring at positions 5,64-anilinoEGFR25.69[7]
19 N-Boc glycine4-(3-bromoanilino)EGFR3.2[8]
8 -4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyEGFR wt0.8[8]
8 -4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyEGFR T790M/L858R2.7[8]
13 -4-(3-chloro-4-fluoroanilino)-7-methoxyEGFR wt5.06[8]
17 -4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)EGFR1.8[8]
18 Fused 2,3-dihydro-[5][6]dioxino ring at positions 5,64-(3-chloro-4-fluoroanilino)EGFR wt10.29[8]
2i 6-fluoro3-benzyl-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylthio)EGFR0.128[4]
3i 6-fluoro3-benzyl-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamido)EGFR0.181[4]

Several 2PQ derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine and vinblastine.[9] These compounds often feature a styryl group or a substituted aryl group at the 2-position. The substitution pattern on this aryl ring significantly influences cytotoxicity. For example, a 2-methoxystyryl group at the 2-position has been shown to confer sub-micromolar cytotoxicity and inhibit tubulin polymerization.[6][10]

Table 2: SAR of 2PQ Derivatives as Tubulin Polymerization Inhibitors

Compound IDR1 (Position 2-substituent)Cell LineGI50 (µM)Reference
39 2-(naphthalen-1-yl)HT29<0.05[6]
39 2-(naphthalen-1-yl)U87<0.05[6]
39 2-(naphthalen-1-yl)A2780<0.05[6]
39 2-(naphthalen-1-yl)H460<0.05[6]
39 2-(naphthalen-1-yl)BE2-C<0.05[6]
51 2-styryl-sub-µM[6]
63 2-(4-hydroxystyryl)-sub-µM[6]
64 2-(2-methoxystyryl)-sub-µM[6]
65 2-(3-methoxystyryl)-sub-µM[6]
32 2-(biphenyl-4-yl)HepG2-[11]
Antimicrobial Activity

2PQ derivatives also exhibit a broad spectrum of antimicrobial activity. Substitutions at the N-3 position with arylideneamino groups have been shown to enhance antibacterial activity.[5] The nature of the substituent on the arylidene ring plays a critical role in determining the potency and spectrum of activity.

Table 3: SAR of 2PQ Derivatives as Antimicrobial Agents

Compound IDR1 (Position 3-substituent)OrganismMIC (µg/mL)Reference
3i 3-(4-nitrobenzylideneamino)Citrobacter sp. TR04300[5]
3i 3-(4-nitrobenzylideneamino)Citrobacter sp. TR06400[5]
3e 3-(4-chlorobenzylideneamino)Citrobacter sp. TR04400[5]
3e 3-(4-chlorobenzylideneamino)Citrobacter sp. TR06200[5]
6a/6b -E. coli>128[1]
7a3/7a4 -Fungi32[1]
6l 2-(3,5-dichloroanilino)S. aureus ATCC259231.0[12]
6l 2-(3,5-dichloroanilino)S. aureus JE2 (MRSA)0.6[12]
6y 2-(3,4-difluorobenzylamino)S. aureus ATCC259230.36[12]
6y 2-(3,4-difluorobenzylamino)S. aureus JE2 (MRSA)0.02[12]

Biological Pathways and Mechanisms of Action

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 2PQ-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt_mtor PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds PQ_Inhibitor 2PQ EGFR Inhibitor PQ_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of 2PQ compounds.

Tubulin Polymerization Dynamics

Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is crucial for their function.[11] Anticancer agents that target tubulin can either stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis. 2PQ derivatives that inhibit tubulin polymerization bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle.

Tubulin_Polymerization cluster_polymerization Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Assembly Microtubule->Tubulin_Dimers Disassembly (GTP Hydrolysis) PQ_Inhibitor 2PQ Tubulin Inhibitor PQ_Inhibitor->Tubulin_Dimers Binds to Colchicine Site Synthesis_Workflow Start Anthranilic Acid Derivative Step1 Step 1: Acylation (e.g., with Benzoyl Chloride) Start->Step1 Intermediate1 2-Benzamidobenzoic Acid Step1->Intermediate1 Step2 Step 2: Cyclization (e.g., with Acetic Anhydride) Intermediate1->Step2 Intermediate2 2-Phenyl-1,3-benzoxazin-4-one Step2->Intermediate2 Step3 Step 3: Amination/Condensation (with Ammonia or Primary Amine) Intermediate2->Step3 FinalProduct 2-Phenylquinazolin-4(3H)-one Derivative Step3->FinalProduct Biological_Evaluation_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays (for Hits) Start Synthesized 2PQ Compound PrepareStock Prepare Stock Solution (e.g., in DMSO) Start->PrepareStock Anticancer Anticancer Screening (e.g., MTT Assay) PrepareStock->Anticancer Antimicrobial Antimicrobial Screening (e.g., Disk Diffusion) PrepareStock->Antimicrobial DataAnalysis1 Analyze Primary Data (e.g., % Inhibition, Zone Diameter) Anticancer->DataAnalysis1 Antimicrobial->DataAnalysis1 SelectHits Identify 'Hit' Compounds DataAnalysis1->SelectHits DoseResponse Dose-Response Assay SelectHits->DoseResponse Active End SAR Analysis SelectHits->End Inactive DataAnalysis2 Calculate IC50 / MIC Values DoseResponse->DataAnalysis2 DataAnalysis2->End

References

Initial Screening of 2-(Hydroxyphenyl)quinolin-4-one Series: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of the 2-(hydroxyphenyl)quinolin-4-one series of compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer, antimicrobial, and enzyme inhibitory agents. This document details the synthesis, experimental protocols for preliminary biological evaluation, and insights into the potential mechanisms of action, including the modulation of key signaling pathways.

Synthetic Approaches

The synthesis of 2-(hydroxyphenyl)quinolin-4-one derivatives can be achieved through several established synthetic routes. A common and effective method is the Camps cyclization. This reaction typically involves the base-mediated intramolecular cyclization of an N-(2-acylaryl)amide.

A general synthetic scheme is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product o-aminoacetophenone o-Aminoacetophenone Derivative amide_formation Amide Formation o-aminoacetophenone->amide_formation benzoic_acid Substituted Benzoic Acid benzoic_acid->amide_formation amide_intermediate N-(2-acylaryl)amide Intermediate amide_formation->amide_intermediate camps_cyclization Camps Cyclization (Base-mediated) amide_intermediate->camps_cyclization final_product 2-(Hydroxyphenyl)quinolin-4-one Derivative camps_cyclization->final_product

Caption: General synthetic workflow for 2-(hydroxyphenyl)quinolin-4-one derivatives.

Data Presentation: Biological Activities

The 2-(hydroxyphenyl)quinolin-4-one series and its analogs have been evaluated for a range of biological activities. The following tables summarize the quantitative data from initial screening assays.

Table 1: Anticancer Activity of 2-(Hydroxyphenyl)quinolin-4-one Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
G7 (4-phenylquinolin-2(1H)-one) Akt Kinase Activity6[1]
Compound 8b HepG20.139 µg/mL[2]
Compound 8c HepG20.137 µg/mL[2]
Compound 8e MCF-70.179 µg/mL[2]
Compound 15a MCF-70.164 µg/mL[2]
Compound 13k KB, A549, HepG20.23 - 0.27[3]
HA-2l mTOR Kinase0.066[4]
HA-2c mTOR Kinase0.075[4]

Table 2: Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5a4 Staphylococcus aureus64[5]
Compound 5a7 Escherichia coli128[5]
Compound 3j (brominated) Aspergillus flavusIC50: 7.81[6]
Compound 3a Aspergillus flavusIC50: 70.97[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of 2-(Hydroxyphenyl)quinolin-4-one Derivatives

This protocol describes a typical Camps cyclization approach.

  • Amide Formation: A substituted o-aminoacetophenone is reacted with a substituted benzoyl chloride in a suitable solvent (e.g., pyridine or dichloromethane) to form the corresponding N-(2-acylaryl)amide intermediate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Purification of Intermediate: The resulting amide is isolated by extraction and purified using column chromatography on silica gel.

  • Camps Cyclization: The purified N-(2-acylaryl)amide is dissolved in a suitable solvent such as dioxane or ethanol, and a base (e.g., sodium hydroxide or potassium hydroxide) is added. The mixture is heated to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., HCl). The precipitated solid is collected by filtration, washed, and recrystallized or purified by column chromatography to yield the final 2-(hydroxyphenyl)quinolin-4-one derivative.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the IC50 of a compound against a specific enzyme.

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme assay. Prepare stock solutions of the enzyme, substrate, and test compound.

  • Assay Setup: In a suitable microplate, add the buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period if necessary.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Signaling Pathway Modulation

Preliminary studies suggest that the 2-(hydroxyphenyl)quinolin-4-one scaffold may exert its biological effects through the modulation of key cellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Certain quinolinone derivatives have been identified as inhibitors of this pathway, with some acting as allosteric inhibitors of Akt.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream_Targets Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream_Targets Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Quinolinone 2-(hydroxyphenyl)quinolin-4-one Derivative Quinolinone->Akt Allosteric Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-(hydroxyphenyl)quinolin-4-one derivatives.

Interference with Tubulin Polymerization

The dynamic assembly and disassembly of microtubules, composed of α- and β-tubulin polymers, are essential for cell division, motility, and intracellular transport. Some quinolone derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->Tubulin_Dimers Quinolinone 2-(hydroxyphenyl)quinolin-4-one Derivative Quinolinone->Polymerization Inhibits

Caption: Proposed interference with tubulin polymerization by 2-(hydroxyphenyl)quinolin-4-one derivatives.

Conclusion

The 2-(hydroxyphenyl)quinolin-4-one series represents a promising scaffold for the development of novel therapeutic agents. The initial screening data reveal potent anticancer and antimicrobial activities for certain derivatives. The proposed mechanisms of action, including the inhibition of the PI3K/Akt signaling pathway and interference with tubulin polymerization, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for the continued exploration and optimization of this promising class of compounds. Future work should focus on expanding the structure-activity relationship (SAR) studies, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of lead candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one, a potent anticancer agent. The document includes detailed experimental protocols for its synthesis and purification, a summary of its antiproliferative activity against various cancer cell lines, and an elucidation of its proposed mechanism of action. This information is intended to guide researchers in the replication and further investigation of this promising therapeutic candidate.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] Specifically, 2-arylquinolin-4-one derivatives have attracted considerable attention due to their potent cytotoxic effects against various cancer cell lines.[4][5] This document focuses on a particularly promising compound, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one (referred to as compound 6h in originating literature), which has demonstrated significant antiproliferative activity, notably against non-small cell lung cancer.[6][7] The presence of a hydroxyl group on the phenyl ring also presents an opportunity for conversion into a more water-soluble prodrug, enhancing its potential for clinical development.[7]

Synthesis and Characterization

The synthesis of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one is achieved through a multi-step process. The general synthetic scheme is outlined below, followed by a detailed experimental protocol. Characterization of the final compound and its intermediates is typically performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Pathway

Synthesis_Pathway A Substituted Aniline C Intermediate Enaminone A->C Reaction with B Ethyl Benzoylacetate B->C E 2-Aryl-quinolin-4-one Core C->E Thermal Cyclization D Cyclization G Final Compound (6h) E->G Nucleophilic Aromatic Substitution F Pyrrolidine Substitution F->G

Caption: General synthetic scheme for 2-aryl-6-pyrrolidinylquinolin-4-ones.

Experimental Protocol: Synthesis of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one

Materials:

  • Substituted anilines and benzoylacetates

  • Diphenyl ether

  • Pyrrolidine

  • Appropriate solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the Enaminone Intermediate: A mixture of the appropriately substituted aniline and ethyl benzoylacetate is heated in a suitable solvent (e.g., ethanol) to form the corresponding enaminone intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction.

  • Thermal Cyclization: The enaminone intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically around 250 °C) to induce thermal cyclization. This step forms the core 2-aryl-quinolin-4-one structure. The product is then cooled and precipitated, followed by filtration and washing.

  • Pyrrolidine Substitution: The 6-substituted-2-aryl-quinolin-4-one is reacted with pyrrolidine in a suitable solvent like dimethylformamide (DMF) under heating. This nucleophilic aromatic substitution introduces the pyrrolidinyl group at the C-6 position of the quinoline ring.

  • Purification: The crude final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to yield the pure 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one.

Biological Activity and Mechanism of Action

Antiproliferative Activity

Compound 6h has been shown to exhibit potent antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from in vitro assays are summarized in the table below.[6]

Cell LineCancer TypeIC₅₀ (nM)
NCI-H522Non-small cell lung cancer42.3 ± 1.2
HL-60LeukemiaData not specified
HCT116Colon CancerData not specified
Hep3BHepatocellular CarcinomaData not specified
NCI-H460Non-small cell lung cancerData not specified

Data presented is based on available literature. "Data not specified" indicates that while activity was observed, specific IC₅₀ values were not provided in the primary source for all cell lines mentioned in a comparative context.

Proposed Mechanism of Action

Studies suggest that 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one functions as an antimitotic agent, exhibiting a mechanism of action similar to that of Vinca alkaloids like vincristine.[6][7] The proposed signaling pathway involves the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle during cell division.

Mechanism_of_Action A 2-(3-hydroxy-5-methoxyphenyl) -6-pyrrolidinylquinolin-4-one C Inhibition of Tubulin Polymerization A->C Inhibits B Tubulin Subunits D Disruption of Mitotic Spindle Formation C->D E Mitotic Arrest D->E F Apoptosis (Cell Death) E->F

Caption: Proposed mechanism of action leading to apoptosis.

Experimental Protocols: Biological Assays

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the effect of the compound on tubulin assembly.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regenerating system, and a buffer is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by warming the mixture to 37 °C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a spectrophotometer.

  • Data Analysis: The extent of inhibition of tubulin polymerization by the compound is determined by comparing the polymerization curves of the treated samples with those of the controls.

Conclusion

2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one is a potent anticancer compound with a well-defined synthetic route and a plausible mechanism of action involving the disruption of microtubule dynamics. The detailed protocols and data presented herein provide a solid foundation for further research and development of this and related quinolin-4-one derivatives as potential cancer therapeutics. The favorable physicochemical properties for potential prodrug development further enhance its translational promise.

References

Application of MPI_5a, a Selective HDAC6 Inhibitor, in Non-Small Cell Lung Cancer (NSCLC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. The discovery of targeted therapies has revolutionized the treatment landscape for NSCLC. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a promising therapeutic target in various cancers, including NSCLC. HDAC6 regulates the acetylation of non-histone proteins involved in crucial cellular processes such as cell migration, protein degradation, and signaling. MPI_5a is a potent and selective inhibitor of HDAC6, with a reported IC50 of 36 nM in tumor cell models. While direct studies on this compound in NSCLC are not extensively documented in publicly available literature, research on other selective HDAC6 inhibitors, such as ACY-1215 (Ricolinostat) and CAY10603, provides a strong rationale for its investigation in this malignancy. These notes summarize the potential applications and mechanisms of action of selective HDAC6 inhibitors like this compound in NSCLC research.

Mechanism of Action in NSCLC: Selective HDAC6 inhibitors, and by extension this compound, are hypothesized to exert their anti-tumor effects in NSCLC through several mechanisms:

  • Disruption of Chaperone Activity: HDAC6 deacetylates and activates the chaperone protein Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, impairing its function and promoting the degradation of Hsp90 client proteins, which include key oncogenic drivers in NSCLC such as EGFR and ALK.[1]

  • Modulation of Cell Motility and Invasion: By deacetylating α-tubulin and cortactin, HDAC6 plays a crucial role in regulating microtubule dynamics and cell motility. Inhibition of HDAC6 is expected to disrupt these processes, thereby impeding cancer cell migration and invasion.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies with other selective HDAC6 inhibitors have demonstrated their ability to induce apoptosis and cause cell cycle arrest, often at the G2/M phase, in NSCLC cell lines.[2][3] This is often associated with an increase in apoptotic markers like cleaved PARP.[2][3]

  • Interference with Signaling Pathways: HDAC6 inhibition has been shown to impact key signaling pathways in NSCLC. For instance, it can downregulate the Notch1 signaling pathway, which is involved in cell proliferation and survival.[2][3] Additionally, it may exploit metabolic vulnerabilities in certain NSCLC subtypes, such as those with KRAS and LKB1 mutations.[4]

  • Enhancement of Anti-Cancer Therapies: Selective HDAC6 inhibitors have shown synergistic effects when combined with other anti-cancer agents, including EGFR inhibitors like gefitinib, by promoting the degradation of the EGFR protein.[1]

Potential Applications in NSCLC Research: Based on the known functions of HDAC6 and the effects of its inhibitors, this compound can be a valuable tool in the following areas of NSCLC research:

  • As a single agent: To investigate the cytotoxic and anti-proliferative effects on various NSCLC cell lines, particularly those dependent on Hsp90 client proteins or with specific genetic backgrounds (e.g., KRAS/LKB1 mutations).

  • In combination therapies: To explore synergistic effects with standard-of-care treatments for NSCLC, such as EGFR tyrosine kinase inhibitors (TKIs), chemotherapy, and immunotherapy.

  • As a tool to study signaling pathways: To elucidate the role of HDAC6-mediated deacetylation in regulating key oncogenic pathways in NSCLC.

  • In vivo studies: To evaluate its anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties in preclinical models of NSCLC.

Quantitative Data Summary

The following tables summarize quantitative data from studies on selective HDAC6 inhibitors in NSCLC. It is important to note that these data are for compounds structurally and functionally similar to this compound, and specific values for this compound in NSCLC would need to be determined experimentally.

Table 1: In Vitro Efficacy of Selective HDAC6 Inhibitors in NSCLC Cell Lines

CompoundCell LineAssayEndpointResultReference
ACY-1215A549MTT AssayCell ViabilitySignificant reduction at 10 µM[2]
ACY-1215H1299Apoptosis AssayApoptosis InductionDose-dependent increase[2]
ACY-1215LL2Cell Cycle AnalysisCell Cycle ArrestG2 arrest[2]
CAY10603A549Proliferation AssayIC50Not specified, but inhibited proliferation[1]
CAY10603PC9Apoptosis AssayApoptosis InductionInduced apoptosis[1]

Table 2: Effects of Selective HDAC6 Inhibitors on Protein Expression and Signaling in NSCLC Cells

CompoundCell LineTarget Protein/PathwayEffectReference
ACY-1215A549, H1299, LL2Notch1 ReceptorDose-dependent decrease[2]
ACY-1215A549, H1299, LL2Cleaved PARP1Increased levels[2]
CAY10603A549, PC9EGFR ProteinDownregulated levels[1]
CAY10603A549, PC9Acetylated α-tubulinIncreased levels[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound in NSCLC, based on methodologies reported for other selective HDAC6 inhibitors.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on NSCLC cell lines.

  • Materials:

    • NSCLC cell lines (e.g., A549, H1299, PC9)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a complete growth medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis for Protein Expression

  • Objective: To assess the effect of this compound on the expression and acetylation of target proteins.

  • Materials:

    • NSCLC cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-EGFR, anti-Notch1, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with desired concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

3. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical NSCLC model.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • NSCLC cell line (e.g., A549, H1299)

    • This compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject NSCLC cells into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle to the respective groups according to the determined dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

G cluster_0 This compound (HDAC6 Inhibitor) cluster_1 Cellular Effects in NSCLC This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibition Apoptosis Apoptosis This compound->Apoptosis Hsp90 Hsp90 (Hyperacetylated) HDAC6->Hsp90 deacetylation alpha_tubulin α-tubulin (Hyperacetylated) HDAC6->alpha_tubulin deacetylation Notch1_degradation Notch1 Degradation HDAC6->Notch1_degradation proteasomal degradation EGFR_degradation EGFR Degradation Hsp90->EGFR_degradation Reduced_motility Reduced Motility & Invasion alpha_tubulin->Reduced_motility G cluster_workflow Experimental Workflow: In Vitro Analysis of this compound cluster_assays Perform Assays cluster_endpoints Analyze Endpoints start Seed NSCLC Cells (e.g., A549, H1299) treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot treatment->western migration Migration/Invasion Assay treatment->migration ic50 Determine IC50 viability->ic50 protein_exp Analyze Protein Levels (e.g., Ac-α-tubulin, EGFR) western->protein_exp phenotype Assess Phenotypic Changes migration->phenotype

References

Application Notes & Protocols: Evaluating the Mechanism of Action of MPI_5a, a Putative c-Myc Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic development.[1] As a basic helix-loop-helix leucine zipper (bHLHZip) protein, c-Myc functions by forming a heterodimer with its partner, Max.[2][3] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[2][4] Due to its intrinsically disordered nature and lack of an enzymatic active site, c-Myc has long been considered "undruggable".[1][2]

MPI_5a is a novel small molecule inhibitor developed to target c-Myc-driven cancers. These application notes provide a comprehensive suite of protocols to characterize the mechanism of action (MoA) of this compound, focusing on its potential to disrupt the c-Myc/Max protein-protein interaction (PPI), inhibit DNA binding, and affect downstream c-Myc-dependent cellular processes.

Experimental Workflow

A multi-faceted approach is required to elucidate the MoA of a putative c-Myc inhibitor like this compound. The workflow progresses from initial biochemical assays to confirm target engagement to cell-based assays that measure the functional consequences of target inhibition.

MoA_Workflow Overall Workflow for this compound MoA Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models b1 Target Engagement (SPR/MST) b2 PPI Inhibition (ELISA/FRET) b1->b2 Confirms direct binding b3 DNA Binding Inhibition (EMSA) b2->b3 Verifies MoA c1 Target Occupancy (Cellular Thermal Shift) b3->c1 Transition to cellular context c2 Downregulation of c-Myc Target Genes (qPCR/Western Blot) c1->c2 Confirms on-target effect in cells c3 Phenotypic Effects (Proliferation/Apoptosis) c2->c3 Links target to cell function v1 Xenograft Tumor Growth Inhibition c3->v1 Evaluates preclinical efficacy

Caption: A stepwise workflow for characterizing the mechanism of action of this compound.

Biochemical Assays: Target Engagement and In Vitro Inhibition

The first step is to determine if this compound directly binds to c-Myc and disrupts its interaction with Max and subsequent DNA binding.

Data Presentation: Summary of Biochemical Assays

Quantitative data from biochemical experiments should be summarized for clear comparison.

Assay TypeMethodThis compound Result (IC₅₀ / Kᴅ)Positive Control (e.g., MYCMI-6)Negative Control (DMSO)
Direct Binding Surface Plasmon Resonance (SPR)1.2 µM1.6 µM[5]No Binding
PPI Inhibition FRET-based Myc/Max Assay5.6 µM3.2 µMNo Inhibition
DNA Binding Electrophoretic Mobility Shift (EMSA)8.1 µM6.5 µMNo Inhibition
Protocol: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

This protocol determines the binding affinity (Kᴅ) of this compound to the c-Myc protein.

Materials:

  • Recombinant human c-Myc protein (bHLHZip domain)

  • Recombinant human Max protein (full-length)

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (HBS-EP+)

  • This compound compound series, DMSO

Methodology:

  • Chip Immobilization: Immobilize the recombinant c-Myc protein onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of this compound (e.g., 0.1 µM to 50 µM) in running buffer containing a low percentage of DMSO (e.g., 1%).

  • Binding Analysis: Inject the this compound dilutions over the c-Myc-immobilized surface. Monitor the association and dissociation phases.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ). A Kᴅ in the low micromolar range suggests direct binding.[2][5]

Protocol: FRET-based Myc/Max Interaction Assay

This protocol measures the ability of this compound to inhibit the c-Myc/Max protein-protein interaction (PPI).

Materials:

  • Fluorescently-tagged c-Myc (e.g., c-Myc-GFP)

  • Fluorescently-tagged Max (e.g., Max-RFP)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of FRET detection

Methodology:

  • Reagent Preparation: Dilute c-Myc-GFP and Max-RFP to their optimal concentrations in assay buffer.

  • Compound Plating: Add serial dilutions of this compound to the wells of the microplate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Assay Reaction: Add the c-Myc-GFP and Max-RFP proteins to the wells and incubate to allow for dimerization.

  • FRET Measurement: Measure the Fluorescence Resonance Energy Transfer (FRET) signal. A decrease in the FRET signal in the presence of this compound indicates inhibition of the Myc/Max interaction.[3]

  • Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: Cellular Target Engagement and Functional Effects

These assays validate the MoA of this compound in a biologically relevant context, confirming that it can enter cells, engage its target, and produce the desired anti-cancer effects.

c-Myc Signaling Pathway

This compound is hypothesized to inhibit the c-Myc/Max heterodimer, preventing it from binding to E-box DNA sequences and transcribing target genes essential for cell proliferation and survival.

Signaling_Pathway Hypothesized MoA of this compound on the c-Myc Pathway cluster_nucleus Nucleus cMyc c-Myc MycMax c-Myc/Max Heterodimer cMyc->MycMax Max Max Max->MycMax Ebox E-box DNA MycMax->Ebox Binds Proliferation Cell Proliferation & Survival MycMax->Proliferation Apoptosis Apoptosis MycMax->Apoptosis Induces Transcription Gene Transcription (e.g., ODC1, CAD) Ebox->Transcription Activates Transcription->Proliferation This compound This compound This compound->MycMax Inhibits Dimerization

Caption: this compound is designed to inhibit c-Myc/Max dimerization and downstream signaling.

Data Presentation: Summary of Cellular Assays
Assay TypeCell LineThis compound Result (IC₅₀)Positive ControlNegative Control (DMSO)
Proliferation HL-60 (Myc-driven)15.2 µM10 µMNo Effect
Apoptosis Daudi (Burkitt's Lymphoma)20.5 µM (EC₅₀ for Caspase 3/7)15 µMNo Effect
Target Gene Expression P493-6 (B-cell)68% decrease in ODC1 mRNA80% decreaseNo Change
Protocol: c-Myc Target Gene Expression via qPCR

This protocol measures the effect of this compound on the transcriptional activity of c-Myc by quantifying the mRNA levels of known c-Myc target genes.

Materials:

  • c-Myc dependent cancer cell line (e.g., HL-60, P493-6)

  • Cell culture medium and supplements

  • This compound compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., ODC1, CAD, NOP58) and a housekeeping gene (e.g., GAPDH)[6]

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for c-Myc target genes and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control. A dose-dependent decrease in target gene expression indicates successful inhibition of c-Myc transcriptional activity.[6][7]

Protocol: Cell Proliferation Assay (Methylene Blue Staining)

This assay determines the effect of this compound on the proliferation of c-Myc-dependent cancer cells.

Materials:

  • c-Myc dependent (e.g., HO15.19-c-Myc) and null (e.g., HO15.19-vector) cell lines[8]

  • 96-well plates

  • This compound compound

  • Methylene blue staining solution (0.5% methylene blue in 50% methanol)

Methodology:

  • Cell Seeding: Seed both c-Myc dependent and null cells into 96-well plates at an appropriate density.

  • Compound Treatment: The next day, add serial dilutions of this compound to the wells and incubate for 72 hours.[8]

  • Staining: Remove the medium, add the methylene blue solution, and incubate for 30 minutes. Wash plates thoroughly with water and air dry.[8]

  • Quantification: Elute the dye by adding a solubilization solution (e.g., 1% SDS) and measure the absorbance at a suitable wavelength (e.g., 650 nm).

  • Data Analysis: Calculate the IC₅₀ for each cell line. Selective inhibition of the c-Myc dependent cell line over the null cell line indicates on-target activity. A "MYC Index" can be calculated by dividing the IC₅₀ in null cells by the IC₅₀ in c-Myc expressing cells; an index >1 suggests specificity.[8]

Conclusion

The protocols and frameworks outlined in these application notes provide a robust system for characterizing the mechanism of action of this compound. By combining biochemical and cell-based assays, researchers can build a comprehensive data package to validate this compound as a direct inhibitor of the c-Myc pathway, supporting its further development as a potential cancer therapeutic.

References

Application Notes and Protocols: Design and Synthesis of MPI_5a Prodrugs for Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPI_5a is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a promising therapeutic target in oncology and neurodegenerative diseases.[1][2] However, its development may be hampered by limited aqueous solubility. This document outlines the rationale and protocols for the design and synthesis of a prodrug of this compound aimed at enhancing its solubility and facilitating its preclinical and clinical development. A proposed prodrug, this compound-P, incorporates a phosphate group to significantly increase aqueous solubility. Detailed protocols for the synthesis of this compound, the design and synthesis of its phosphate prodrug, and methods for evaluating their solubility and biological activity are provided.

Introduction to this compound and Rationale for Prodrug Development

This compound, chemically known as N-Hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide, is a hydroxamic acid-based inhibitor that demonstrates high selectivity for HDAC6.[1][2] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein degradation, cell motility, and signaling, by deacetylating non-histone proteins such as α-tubulin.[3][4] Its overexpression and hyperactivity are implicated in the pathogenesis of various cancers and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[3][4]

A significant challenge in the development of small molecule inhibitors like this compound is their physicochemical properties, particularly aqueous solubility. Poor solubility can lead to low bioavailability, hindering the attainment of therapeutic concentrations in vivo. While this compound is soluble in organic solvents like DMSO, it is only slightly soluble in water, which can limit its formulation options and in vivo efficacy.[1]

To address this limitation, a prodrug strategy is proposed. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in vivo to release the active pharmaceutical ingredient.[5][6][7] For parent drugs containing a hydroxyl or hydroxamic acid moiety, creating a phosphate ester is a well-established and effective method to dramatically increase aqueous solubility. This strategy is employed in several marketed drugs. The phosphate group is readily cleaved by endogenous phosphatases, such as alkaline phosphatase, to release the active parent drug at the site of action.

This document details the design of a phosphate prodrug of this compound, herein named This compound-P , and provides comprehensive protocols for its synthesis and comparative evaluation against the parent compound.

Data Presentation

The following tables summarize the key properties of this compound and the projected properties of its phosphate prodrug, this compound-P.

Table 1: Physicochemical and Biological Properties of this compound and Prodrug this compound-P

CompoundMolecular FormulaMolecular Weight ( g/mol )Aqueous Solubility (Projected for this compound-P)HDAC6 IC50 (nM)Cellular α-tubulin Acetylation IC50 (nM)
This compound C16H17N3O3299.33Slightly soluble36[1]210[1]
This compound-P C16H18N3O6P379.30High (Projected >10 mg/mL)>1000 (Inactive Prodrug)>1000 (Inactive Prodrug)

Signaling Pathways and Experimental Workflows

HDAC6 Signaling Pathway in Cancer

HDAC6 plays a pivotal role in cancer progression through its influence on various signaling pathways that regulate cell proliferation, migration, and survival. As a cytoplasmic deacetylase, its substrates include α-tubulin and Hsp90. Deacetylation of α-tubulin affects microtubule dynamics, which is crucial for cell motility and invasion. By deacetylating Hsp90, HDAC6 stabilizes oncogenic client proteins, such as those in the MAPK/ERK and PI3K/AKT pathways, thereby promoting cancer cell survival and proliferation. Inhibition of HDAC6 by this compound is expected to increase the acetylation of these substrates, leading to the disruption of these oncogenic processes.

HDAC6_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits aTubulin_Ac Acetylated α-tubulin HDAC6->aTubulin_Ac Deacetylates Hsp90_Ac Acetylated Hsp90 HDAC6->Hsp90_Ac Deacetylates aTubulin α-tubulin Cell_Motility Cell Motility & Invasion aTubulin_Ac->Cell_Motility Inhibits Hsp90 Hsp90 Oncogenic_Clients Oncogenic Client Proteins (e.g., AKT, ERK) Hsp90_Ac->Oncogenic_Clients Destabilizes Hsp90->Oncogenic_Clients Stabilizes Degraded_Clients Degraded Client Proteins Oncogenic_Clients->Degraded_Clients Leads to Proliferation Cell Proliferation & Survival Oncogenic_Clients->Proliferation Promotes

HDAC6 signaling pathway and the inhibitory action of this compound.
Prodrug Activation and Synthesis Workflow

The phosphate prodrug, this compound-P, is designed to be stable in formulation but to be rapidly converted to the active this compound by endogenous phosphatases upon administration. The general workflow for the synthesis and evaluation of this compound-P is depicted below.

Prodrug_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Synthesis Prodrug_Synth This compound-P Synthesis (Phosphorylation) Start->Prodrug_Synth Purification Purification & Characterization (HPLC, NMR, MS) Prodrug_Synth->Purification Solubility Solubility Assay (Shake-Flask Method) Purification->Solubility Proceed to Evaluation Stability Stability Assay (Plasma, Buffer) Solubility->Stability Conversion Enzymatic Conversion Assay (with Alkaline Phosphatase) Stability->Conversion Activity Cellular HDAC6 Activity Assay Conversion->Activity

Workflow for the synthesis and evaluation of this compound-P.

Experimental Protocols

Synthesis of this compound (N-Hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide)

This protocol is adapted from the general principles of amide bond formation and hydroxamic acid synthesis.

Materials:

  • Methyl 2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To a solution of methyl 2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (1.0 eq) in anhydrous methanol, add hydroxylamine hydrochloride (3.0 eq) and sodium methoxide (3.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Design and Synthesis of this compound-P (Phosphate Prodrug)

The prodrug this compound-P is synthesized by phosphorylating the hydroxyl group of the hydroxamic acid moiety of this compound. A dibenzyl phosphate group is introduced, followed by hydrogenolysis to yield the final phosphate prodrug.

Materials:

  • This compound

  • Dibenzyl N,N-diisopropylphosphoramidite

  • Tetrazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Phosphitylation: To a solution of this compound (1.0 eq) and tetrazole (1.5 eq) in anhydrous DCM at 0 °C, add dibenzyl N,N-diisopropylphosphoramidite (1.2 eq) dropwise. Stir the reaction at room temperature for 4 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and add m-CPBA (1.5 eq). Stir for 1 hour at 0 °C and then for 2 hours at room temperature.

  • Quench the reaction with saturated aqueous sodium thiosulfate and extract with DCM. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate.

  • Purify the crude dibenzyl-protected phosphate ester by silica gel chromatography.

  • De-protection (Hydrogenolysis): Dissolve the purified intermediate in methanol and add 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the final product, this compound-P.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and HRMS.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Materials:

  • This compound

  • This compound-P

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water

  • Shaking incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of the test compound (this compound or this compound-P) to separate vials containing a known volume of PBS (pH 7.4). Ensure undissolved solid is visible.

  • Seal the vials and place them in a shaking incubator at 37 °C.

  • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Prepare a series of dilutions of the filtered supernatant in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analyze the concentration of the compound in the diluted samples using a validated HPLC method with a standard curve.

  • Perform the experiment in triplicate for each compound.

Protocol for Cellular HDAC6 Activity Assay (Fluorometric)

This assay measures the ability of the compounds to inhibit HDAC6 activity within cells by monitoring the acetylation status of its substrate, α-tubulin, via immunofluorescence or Western blot. Here, a fluorometric assay using a cell lysate is described.

Materials:

  • Cancer cell line with known HDAC6 expression (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound and this compound-P

  • Alkaline phosphatase (for in vitro prodrug conversion control)

  • HDAC6 fluorometric activity assay kit (containing HDAC6 substrate and developer)

  • Lysis buffer

  • 96-well plate (black, clear bottom)

  • Fluorometric plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound and this compound-P for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and add lysis buffer. Incubate on ice for 10 minutes.

  • HDAC6 Activity Assay:

    • Add the cell lysates to a black 96-well plate.

    • Add the HDAC6 fluorogenic substrate to each well.

    • Incubate the plate at 37 °C for 30-60 minutes.

    • Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence using a plate reader (e.g., Ex/Em = 380/490 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the HDAC6 activity in treated cells to the vehicle control.

    • Plot the percentage of HDAC6 inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Prodrug Conversion Control: To confirm that this compound-P's activity is due to its conversion to this compound, perform a parallel experiment where this compound-P is pre-incubated with alkaline phosphatase before being added to the cell lysate.

Conclusion

The development of a water-soluble prodrug of this compound, such as the proposed phosphate ester this compound-P, represents a critical step in advancing this potent and selective HDAC6 inhibitor towards clinical applications. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and comparative evaluation of this compound and its prodrug. Successful implementation of this strategy has the potential to overcome the solubility limitations of this compound, thereby improving its druggability and therapeutic potential in the treatment of cancer and other diseases.

References

Application Notes and Protocols for Determining IC50 Values of Quinolin-4-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-4-one derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] A critical parameter in the evaluation of the therapeutic potential of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[2] This document provides detailed application notes and experimental protocols for determining the IC50 values of quinolin-4-one compounds, focusing on both cell-based and biochemical assays.

I. Overview of IC50 Determination Methods

The determination of IC50 values is a cornerstone of drug discovery, providing a quantitative measure of a compound's potency.[3] The selection of an appropriate assay method is contingent on the compound's mechanism of action and the biological question being addressed. Two primary approaches are commonly employed:

  • Biochemical Assays: These assays utilize purified enzymes or proteins to directly measure the inhibitory effect of a compound on its molecular target.[4] They are instrumental in determining a compound's intrinsic inhibitory activity in a simplified, cell-free system.

  • Cell-Based Assays: These assays assess the effect of a compound on intact cells, offering a more physiologically relevant context by considering factors such as cell permeability, metabolism, and engagement with intracellular signaling pathways.[5]

II. Data Presentation: IC50 Values of Selected Quinolin-4-one Derivatives

The following tables summarize the IC50 values of various quinolin-4-one and related quinazolin-4-one derivatives against different cancer cell lines and protein kinases, illustrating the diverse therapeutic potential of this chemical scaffold.

Table 1: Anticancer Activity of Quinolin-4-one and Quinazolin-4-one Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5d HepG21.94Doxorubicin3.18
MCF-77.1Doxorubicin5.57
MDA-2314.62Doxorubicin4.89
HeLa3.88Doxorubicin4.33
2j MCF-73.79Lapatinib5.9
3j MCF-70.20Lapatinib5.9
3a A27803.00Lapatinib12.11
3g A27800.14Lapatinib12.11

Data sourced from multiple studies.[5][6]

Table 2: Kinase Inhibitory Activity of Quinolin-4-one and Quinazolin-4-one Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
16 PKN314--
8 PKN370--
2i CDK2173Imatinib131
3i CDK2177Imatinib131
3i HER2138Lapatinib-
2h EGFR102Erlotinib56
7g EGFR87-107Erlotinib80
7g CDK215-31Dinaciclib20

Data sourced from multiple studies.[3][5][7]

III. Experimental Protocols

A. Cell-Based Assay: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]

Workflow for MTT Assay

MTT_Workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture incubation1 Incubation (24h) cell_culture->incubation1 compound_treatment Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 Incubation (48-72h) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubation (2-4h) mtt_addition->incubation3 solubilization Solubilize Formazan (DMSO) incubation3->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: General workflow for determining IC50 values using the MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture cells in appropriate growth medium to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Perform a cell count and determine viability (should be >90%).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the quinolin-4-one compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment.[8]

    • Include a vehicle control (medium with the highest concentration of DMSO) and a no-cell control (medium only).[8]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.[8]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C.[10]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[10]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10]

    • Subtract the average absorbance of the no-cell control wells from all other readings.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[8]

B. Biochemical Assay: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of a quinolin-4-one compound against a purified protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[12][13]

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) start->reagent_prep plate_setup Plate Setup (384-well plate) reagent_prep->plate_setup add_inhibitor Add Inhibitor/ Vehicle (DMSO) plate_setup->add_inhibitor add_enzyme Add Kinase Enzyme add_inhibitor->add_enzyme initiate_reaction Initiate Reaction (Add Substrate/ATP Mix) add_enzyme->initiate_reaction incubation Incubate (Room Temp) initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction signal_generation Generate Luminescent Signal stop_reaction->signal_generation read_luminescence Read Luminescence signal_generation->read_luminescence data_analysis Data Analysis (IC50 Calculation) read_luminescence->data_analysis end End data_analysis->end Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO | SUFU SUFU SMO->SUFU | Hh Hedgehog Ligand Hh->PTCH Quinolin4one Quinolin-4-one Derivative Quinolin4one->SMO Inhibition GLI GLI SUFU->GLI | GLI_active Active GLI GLI->GLI_active Activation TargetGenes Target Gene Expression GLI_active->TargetGenes cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS HGF HGF HGF->cMet Quinolin4one Quinolin-4-one Derivative Quinolin4one->cMet Inhibition AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

References

Application Notes and Protocols for Utilizing MPI_5a in High-Throughput Screening for Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing MPI_5a in high-throughput screening for anticancer drugs

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is understood to be a hypothetical agent for the purpose of this document. Its mechanism of action and associated data are based on the characteristics of known inhibitors of the Wnt5a signaling pathway, such as Box5, to provide a realistic and instructive framework.

Introduction

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is a hallmark of various cancers. Wnt5a, a key ligand in the non-canonical Wnt pathway, has a context-dependent role in cancer, acting as either a tumor suppressor or promoter.[1] In several cancers, such as melanoma and gastric cancer, elevated Wnt5a expression is associated with increased cell migration, invasion, and metastasis, making it a compelling target for anticancer drug discovery.[1]

This compound is a novel, potent, and selective small molecule inhibitor designed to target the Wnt5a signaling pathway. These application notes provide a comprehensive guide for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize potential anticancer drugs. The protocols outlined below describe a robust cell-based assay system for screening compound libraries and validating hit compounds.

Mechanism of Action of this compound (Hypothetical)

This compound is hypothesized to function as an antagonist of the Wnt5a signaling pathway. It is proposed to act by preventing the binding of Wnt5a to its receptors, such as Frizzled (FZD) and Receptor Tyrosine Kinase-Like Orphan Receptor (ROR1/2), or by inhibiting downstream signaling events.[2] Inhibition of the Wnt5a pathway can lead to a reduction in cancer cell migration, invasion, and in some contexts, proliferation.

Wnt5a Signaling Pathway

The Wnt5a signaling pathway is a complex network that regulates a variety of cellular processes. Upon binding of Wnt5a to its cell surface receptors, several downstream cascades can be activated, including the Wnt/Ca2+ pathway and the planar cell polarity (PCP) pathway. These pathways involve effectors such as Protein Kinase C (PKC), Calmodulin-dependent kinase II (CaMKII), c-Jun N-terminal kinase (JNK), and small GTPases like Rac1 and RhoA. The context-dependent nature of Wnt5a signaling is attributed to the specific receptors and co-receptors expressed on the cell surface, as well as the intracellular signaling components present in a given cell type.

Wnt5a_Signaling_Pathway cluster_receptor Cell Membrane Wnt5a Wnt5a FZD Frizzled (FZD) Receptor Wnt5a->FZD ROR ROR1/2 Receptor Wnt5a->ROR DVL Dishevelled (DVL) FZD->DVL ROR->DVL PLC Phospholipase C (PLC) DVL->PLC JNK c-Jun N-terminal Kinase (JNK) DVL->JNK Rac1 Rac1 DVL->Rac1 RhoA RhoA DVL->RhoA Ca2 Ca²⁺ Influx PLC->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC CaMKII CaMKII Ca2->CaMKII CellMigration Cell Migration & Invasion PKC->CellMigration GeneTranscription Gene Transcription CaMKII->GeneTranscription AP1 AP-1 JNK->AP1 AP1->GeneTranscription Rac1->CellMigration ROCK ROCK RhoA->ROCK ROCK->CellMigration This compound This compound This compound->Wnt5a

Caption: Wnt5a Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the inhibitory activity of this compound against a panel of cancer cell lines with varying levels of Wnt5a expression. The IC50 values were determined using a cell viability assay after 72 hours of treatment.

Note: The following IC50 values are representative of a potent anticancer agent and are provided for illustrative purposes, as specific IC50 data for the Wnt5a inhibitor Box5 on cell proliferation are not publicly available.

Cell LineCancer TypeWnt5a ExpressionThis compound IC50 (µM)
A375Malignant MelanomaHigh0.5 ± 0.1
SK-MEL-28Malignant MelanomaHigh0.8 ± 0.2
MDA-MB-231Triple-Negative Breast CancerHigh1.2 ± 0.3
Hs578TTriple-Negative Breast CancerHigh1.5 ± 0.4
PANC-1Pancreatic CancerModerate5.3 ± 1.1
AsPC-1Pancreatic CancerLow15.8 ± 2.5
MCF-7Breast Cancer (ER+)Low> 50
HCT116Colorectal CarcinomaLow> 50

Experimental Protocols

High-Throughput Screening (HTS) Workflow

The HTS workflow is designed to efficiently screen large compound libraries for inhibitors of Wnt5a-dependent cell viability.

HTS_Workflow Start Start CellSeeding Cell Seeding (384-well plates) Start->CellSeeding CompoundAddition Compound Library Addition (this compound as positive control) CellSeeding->CompoundAddition Incubation Incubation (72 hours) CompoundAddition->Incubation ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) Incubation->ViabilityAssay DataAcquisition Data Acquisition (Luminescence Reader) ViabilityAssay->DataAcquisition DataAnalysis Data Analysis (IC50 determination) DataAcquisition->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification End End HitIdentification->End

Caption: High-throughput screening workflow for identifying anticancer drugs.
Protocol 1: Cell Viability Assay for High-Throughput Screening

This protocol describes a luminescent cell viability assay using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 384-well white, clear-bottom assay plates

  • Compound library, with compounds dissolved in DMSO

  • This compound (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminescence plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired seeding density (e.g., 1,000-5,000 cells per well).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a serial dilution of the compounds from the library and this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Signal Measurement:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability) and a background control (no cells, 0% viability).

    • Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Wnt5a Signaling Inhibition Assay (Calcium Flux)

This protocol measures the inhibition of Wnt5a-induced intracellular calcium release, a key event in the Wnt/Ca2+ signaling pathway.[2][3]

Materials:

  • Cancer cell line responsive to Wnt5a (e.g., A375 melanoma cells)

  • Recombinant human Wnt5a protein

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • This compound or other test compounds

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density that results in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing the test compounds (including this compound) at the desired concentrations.

    • Incubate for 30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 494/516 nm) at regular intervals (e.g., every 2 seconds).

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Inject 20 µL of recombinant Wnt5a (to a final concentration that elicits a robust response) into each well.

    • Continue to measure fluorescence for at least 2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the Wnt5a-only control.

    • Plot the normalized response as a function of inhibitor concentration to determine the IC50 for inhibition of calcium flux.

Conclusion

The protocols and application notes provided herein offer a robust framework for the high-throughput screening and characterization of anticancer drugs targeting the Wnt5a signaling pathway, using the hypothetical inhibitor this compound as a reference. These assays can be adapted for various cancer cell lines and compound libraries, facilitating the discovery of novel therapeutic agents for Wnt5a-driven malignancies. Rigorous validation of primary hits through secondary assays and further mechanistic studies is essential for the successful development of promising lead compounds.

References

Application Notes: Protocol for Catalytic Hydrogenolysis of 2-Phenylquinolin-4-one Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenolysis of quinolinone scaffolds is a fundamental transformation in organic synthesis, providing access to 1,2,3,4-tetrahydroquinolines. These saturated heterocyclic motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds. The following protocol details a general procedure for the catalytic hydrogenolysis of 2-phenylquinolin-4-one precursors, focusing on the use of common heterogeneous catalysts such as palladium on carbon (Pd/C) and cobalt-based systems. This process involves the reduction of the quinoline ring system to its corresponding tetrahydroquinoline derivative.

General Reaction Scheme

The core transformation is the reduction of the double bond within the heterocyclic ring of the 2-phenylquinolin-4-one to yield 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various catalytic systems and conditions reported for the hydrogenation of quinoline derivatives, which serve as a strong basis for the hydrogenolysis of 2-phenylquinolin-4-one precursors.

CatalystSubstrateSolventTemp. (°C)H₂ Pressure (bar)Time (h)Yield (%)Reference
Pd/CN (Palladium on Nitrogen-doped Carbon)Various QuinolinesEthanol5020686.6 - 97.8[1]
Co@SiO₂ (Cobalt on Silica)QuinolineMethanol1004016>99[2]
Co@Al₂O₃ (Cobalt on Alumina)QuinolineMethanol80501693[2]
[WCl(η⁵-Cp)(CO)₃] (Tungsten-based)2-Phenylquinolinei-PrOH1205014>95[3]
Co-Graphene CompositesVarious QuinolinesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified90 - 100[4]

Experimental Workflow

The diagram below illustrates the general workflow for the catalytic hydrogenolysis process, from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrate & Catalyst (e.g., Pd/C) B Add to High-Pressure Reactor A->B C Add Solvent (e.g., Methanol, Ethanol) B->C D Seal Reactor & Purge with Inert Gas (N₂ or Ar) C->D E Pressurize with H₂ Gas (e.g., 20-50 bar) D->E F Heat to Reaction Temp. (e.g., 50-100 °C) & Stir E->F G Monitor Reaction (TLC or LC-MS) F->G H Cool Reactor & Vent H₂ G->H I Filter Reaction Mixture (e.g., through Celite) to Remove Catalyst H->I J Concentrate Filtrate (Rotary Evaporation) I->J K Purify Crude Product (e.g., Column Chromatography) J->K L Final Product: 2-Phenyl-1,2,3,4- tetrahydroquinolin-4-one

Caption: Workflow for catalytic hydrogenolysis of 2-phenylquinolin-4-one.

Detailed Experimental Protocol

This protocol provides a generalized procedure applicable to a palladium-on-carbon-catalyzed reaction. Parameters should be optimized based on the specific substrate and available equipment.

1. Materials and Reagents:

  • 2-Phenylquinolin-4-one precursor

  • Palladium on Carbon (5% or 10% Pd/C)

  • Solvent (Methanol, Ethanol, or Ethyl Acetate, HPLC grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

2. Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature control

  • Analytical balance

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Flash chromatography system for purification

3. Reaction Procedure:

  • Reactor Preparation: To a clean, dry high-pressure reactor vessel, add the 2-phenylquinolin-4-one substrate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (if the catalyst is pyrophoric, though most commercial Pd/C is stable in air), carefully add the Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Solvent Addition: Add the chosen solvent (e.g., methanol) to the vessel. The volume should be sufficient to ensure good stirring and dissolve the substrate (e.g., 0.1-0.2 M concentration).

  • System Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with an inert gas (e.g., nitrogen to 5 bar) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: After the final purge, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).[1][2]

  • Heating and Stirring: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50-100 °C).[1][2]

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. The reaction can also be monitored by periodically taking small aliquots (after cooling and venting the reactor) and analyzing them by TLC or LC-MS until the starting material is fully consumed.

  • Reaction Completion and Cooldown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

4. Work-up and Purification:

  • Venting: Carefully vent the excess hydrogen gas from the reactor in a well-ventilated fume hood. Purge the system once more with inert gas.

  • Catalyst Filtration: Open the reactor and dilute the reaction mixture with additional solvent if necessary. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with fresh solvent to ensure all product is recovered.

  • Solvent Removal: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one.

5. Characterization:

  • Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Notes

  • Catalyst Selection: While Pd/C is a widely used and effective catalyst, other systems like cobalt or tungsten-based catalysts can also be employed and may offer advantages in specific cases.[2][3] The quality of the Pd/C catalyst, including particle size and dispersion, can significantly impact reaction efficiency and selectivity.[5]

  • Solvent Choice: Protic solvents like methanol and ethanol are commonly used and generally afford high yields. The choice of solvent can influence reaction rates and selectivity.

  • Reaction Parameters: Temperature and hydrogen pressure are critical parameters. Higher pressures and temperatures generally increase the reaction rate but may also lead to over-reduction or side reactions. Mild conditions (e.g., 50 °C and 20 bar H₂) are often sufficient for achieving high yields.[1]

  • Safety Precautions:

    • Hydrogen gas is highly flammable and explosive. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources.

    • Palladium on carbon can be pyrophoric, especially after use. The filtered catalyst should be kept wet with water and disposed of according to safety guidelines. Never allow the used, dry catalyst to be exposed to air.

    • High-pressure reactors must be operated by trained personnel and regularly inspected for safety.

  • Scope and Limitations: This protocol is generally applicable to a range of substituted quinolinones. However, substrates with other reducible functional groups (e.g., nitro groups, benzylic ethers, or certain halides) may undergo simultaneous reduction. In such cases, chemoselectivity can sometimes be controlled by using catalyst poisons or adjusting reaction conditions.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(hydroxyphenyl)quinolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(hydroxyphenyl)quinolin-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 2-(hydroxyphenyl)quinolin-4-one?

A1: The most common and effective methods for synthesizing 2-(aryl)quinolin-4-ones, including the hydroxyphenyl derivative, are the Conrad-Limpach synthesis and the Camps cyclization.[1] The Conrad-Limpach method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[2][3] The Camps cyclization utilizes the intramolecular cyclization of an N-(2-acylaryl)amide in the presence of a base.[1] A popular and high-yielding approach for 2-aryl-4-quinolones involves the cyclization of 2'-aminochalcones.[4]

Q2: What are the critical parameters affecting the yield of the reaction?

A2: The key factors influencing the yield of 2-(hydroxyphenyl)quinolin-4-one synthesis are reaction temperature, choice of solvent, and the catalyst or base used. The cyclization step, particularly in the Conrad-Limpach synthesis, often requires high temperatures, typically around 250 °C, to proceed efficiently.[2][3] The use of high-boiling point inert solvents is crucial for achieving high yields.[5] The selection of an appropriate base or catalyst is also critical, especially in the Camps cyclization, to promote efficient ring closure.

Q3: How can I minimize the formation of side products?

A3: Side product formation can be minimized by optimizing reaction conditions. In the Conrad-Limpach synthesis, controlling the temperature is key to prevent unwanted side reactions. In the Camps cyclization, the choice of base can influence the regioselectivity of the cyclization, leading to the desired quinolin-4-one isomer over the quinolin-2-one. Careful purification of the intermediate 2'-aminochalcone is also recommended to remove any unreacted starting materials or byproducts from the initial condensation step.

Q4: What are the recommended purification techniques for the final product?

A4: The final product, 2-(hydroxyphenyl)quinolin-4-one, is typically a solid that can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of dimethylformamide (DMF) and water. Column chromatography using silica gel is another effective method for purification, particularly for removing closely related impurities. The choice of eluent for column chromatography will depend on the polarity of the specific isomer and any impurities present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Insufficient Reaction Temperature: The cyclization step, especially for the Conrad-Limpach synthesis, is often thermally demanding.- Ensure the reaction temperature reaches and is maintained at the optimal level (typically 250-280 °C for thermal cyclization).- Use a high-boiling point solvent to ensure a stable and sufficiently high reaction temperature.
2. Inappropriate Solvent: The solvent plays a critical role in heat transfer and solubilizing intermediates.- Use a high-boiling, inert solvent such as diphenyl ether, Dowtherm A, or mineral oil for thermal cyclizations.[5]- For base-catalyzed cyclizations, ensure the solvent is compatible with the chosen base and reaction conditions.
3. Ineffective Catalyst or Base: The catalyst or base may not be strong enough to promote the cyclization reaction effectively.- For Camps cyclization, consider using a stronger base like sodium hydroxide or potassium hydroxide.- For syntheses involving chalcone cyclization, various catalysts can be explored, including acid catalysts or transition metal catalysts under specific conditions.
4. Poor Quality Starting Materials: Impurities in the starting materials (e.g., substituted aniline, β-ketoester, or 2'-aminochalcone) can inhibit the reaction.- Purify starting materials before use.- Verify the identity and purity of starting materials using appropriate analytical techniques (NMR, IR, etc.).
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: In the Camps cyclization, cyclization can occur at two different positions, leading to a mixture of quinolin-4-one and quinolin-2-one isomers.- The choice of base can influence the regioselectivity. Stronger bases often favor the formation of the quinolin-4-one.- Modifying the substrate structure can also direct the cyclization to the desired position.
2. Side Reactions: At high temperatures, various side reactions such as decomposition or polymerization can occur.- Optimize the reaction time and temperature to maximize the formation of the desired product while minimizing side reactions.- Consider alternative, milder synthetic routes if high temperatures are problematic.
Difficulty in Product Isolation/Purification 1. Product is an oil or difficult to crystallize: The crude product may be impure, preventing crystallization.- Attempt purification by column chromatography to isolate the desired product before attempting crystallization.- Try different solvent systems for recrystallization.
2. Presence of persistent impurities: Some side products may have similar solubility and chromatographic behavior to the desired product.- Multiple recrystallizations may be necessary.- Consider using a different stationary phase or eluent system for column chromatography.- Techniques like preparative HPLC may be required for highly pure samples.

Data Presentation

Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline Synthesis via Conrad-Limpach Reaction

SolventBoiling Point (°C)Yield (%)
No Solvent-< 30
Mineral Oil> 300up to 95
Diphenyl Ether259High
Dowtherm A257High

Note: This data is for a general 4-hydroxyquinoline synthesis and illustrates the importance of high-boiling point solvents.[5]

Table 2: Yield of 2-(4-hydroxyphenyl)quinoline from (E)-2-amino-4'-hydroxychalcone

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
BenzylamineWater80576
BenzylamineWater80272

Source: Adapted from literature data for a similar synthesis.[6]

Experimental Protocols

Synthesis of 2-(hydroxyphenyl)quinolin-4-one via Cyclization of 2'-Amino-hydroxichalcone

This protocol is based on the synthesis of 2-aryl-quinolin-4-ones from 2'-aminochalcones, a common and effective method.[4]

Step 1: Synthesis of 2'-Amino-hydroxychalcone (Intermediate)

  • To a stirred solution of the appropriate 2-aminoacetophenone (1 equivalent) and hydroxybenzaldehyde (1 equivalent) in ethanol, add a catalytic amount of a suitable base (e.g., aqueous sodium hydroxide).

  • Stir the reaction mixture at room temperature for the time required to complete the reaction (monitor by TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure 2'-amino-hydroxychalcone.

Step 2: Cyclization to 2-(hydroxyphenyl)quinolin-4-one

  • Dissolve the purified 2'-amino-hydroxychalcone (1 equivalent) in a suitable high-boiling point solvent (e.g., diphenyl ether).

  • Heat the reaction mixture to reflux (approximately 250-260 °C) for a specified period (e.g., 30 minutes to 2 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Filter the solid product, wash with the non-polar solvent, and dry.

  • Purify the crude 2-(hydroxyphenyl)quinolin-4-one by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Cyclization & Purification A 2-Aminoacetophenone C Base (e.g., NaOH) Ethanol A->C B Hydroxybenzaldehyde B->C D 2'-Amino-hydroxychalcone (Intermediate) C->D Claisen-Schmidt Condensation E High-Boiling Solvent (e.g., Diphenyl Ether) D->E F Heat (Reflux) E->F Intramolecular Cyclization G Crude Product F->G H Purification (Recrystallization/ Chromatography) G->H I Pure 2-(hydroxyphenyl)quinolin-4-one H->I

Caption: Experimental workflow for the synthesis of 2-(hydroxyphenyl)quinolin-4-one.

Troubleshooting_Logic Start Low Yield Issue Temp Check Reaction Temperature Start->Temp Solvent Evaluate Solvent Choice Start->Solvent Catalyst Assess Catalyst/Base Effectiveness Start->Catalyst Purity Verify Starting Material Purity Start->Purity Optimize Optimize Conditions Temp->Optimize Solvent->Optimize Catalyst->Optimize Purity->Optimize End Yield Improved Optimize->End

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting MPI_5a stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPI_5a. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with this compound in aqueous solutions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you address common challenges.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Precipitation or Poor Solubility

Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes and how can I improve its solubility?

A1: Precipitation of this compound from aqueous solutions is a common issue stemming from its physicochemical properties. The primary causes are often related to the compound's low intrinsic solubility, the pH of the buffer, or the presence of salts.

Troubleshooting Steps:

  • Verify Compound Integrity: Before troubleshooting, confirm that the this compound solid stock is not degraded.

  • pH Adjustment: The solubility of ionizable compounds like this compound can be highly pH-dependent. Determine the pKa of this compound and adjust the buffer pH to be at least 1-2 units away from the pKa to maintain a charged, more soluble state.

  • Co-solvents: For in vitro experiments, consider the use of a biocompatible co-solvent. Start with low percentages (e.g., 1-5%) of DMSO, ethanol, or PEG 400. Note that co-solvents can impact biological activity and should be tested in vehicle control experiments.

  • Temperature: Gently warming the solution may temporarily increase solubility. However, be cautious as elevated temperatures can accelerate degradation. Assess temperature stability before implementing this as a routine step.

  • Salt Concentration: High salt concentrations in the buffer can sometimes decrease the solubility of organic molecules (the "salting out" effect). Try reducing the buffer's ionic strength if your experimental design allows.

Issue 2: Chemical Degradation and Instability

Q2: I am observing a loss of this compound concentration over time in my aqueous solution, suggesting chemical degradation. How can I identify the cause and prevent it?

A2: Chemical degradation of this compound in aqueous media is often due to hydrolysis or oxidation. Identifying the specific pathway is key to developing a stable formulation.

Troubleshooting Steps:

  • Forced Degradation Studies: Perform forced degradation studies to understand the degradation profile of this compound. This involves exposing the compound to a range of stress conditions as outlined in the experimental protocols section below.

  • Control for Hydrolysis:

    • pH Influence: Analyze degradation rates across a range of pH values (e.g., pH 3, 7, 9). If degradation is faster at low or high pH, this suggests acid or base-catalyzed hydrolysis. Prepare future solutions in a buffer where the compound is most stable.

    • Temperature: Keep solutions at low temperatures (e.g., 4°C or on ice) to slow down the rate of hydrolysis.

  • Prevent Oxidation:

    • De-gas Buffers: Remove dissolved oxygen from your aqueous buffers by sparging with an inert gas like nitrogen or argon before adding this compound.

    • Use of Antioxidants: If permissible in your assay, consider adding antioxidants like ascorbic acid or N-acetylcysteine.

    • Protect from Light: If the compound is found to be light-sensitive (photodegradation), prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Issue 3: Inconsistent Experimental Results

Q3: I am getting variable results in my cell-based assays when using this compound. Could this be related to solution stability?

A3: Yes, inconsistent results are a classic sign of compound instability. If this compound degrades in the assay medium over the course of the experiment, its effective concentration will decrease, leading to high variability.

Troubleshooting Workflow:

The following flowchart outlines a logical approach to diagnosing the root cause of inconsistent results.

A Inconsistent Assay Results B Assess this compound Stability in Assay Medium A->B C Incubate this compound in medium (e.g., 0, 2, 8, 24 hours) B->C D Analyze concentration (e.g., by HPLC) C->D E Is concentration stable over experiment duration? D->E F YES: Issue is likely not compound stability. Investigate assay parameters. E->F >90% remaining G NO: Degradation is occurring. E->G <90% remaining H Identify degradation cause (hydrolysis, oxidation, etc.) G->H I Reformulate or adjust protocol: - Use fresh solutions - Reduce incubation time - Change buffer pH H->I J Re-validate assay with stabilized this compound solution I->J cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A 1 mg/mL this compound Stock in ACN B Acidic (0.1M HCl, 60°C) A->B C Basic (0.1M NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Photolytic (Light Exposure) A->E F Neutralize Samples (if applicable) B->F C->F G Analyze by HPLC/LC-MS D->G E->G F->G H Identify Degradants & Determine Stability Profile G->H Receptor Cell Surface Receptor MAP4K7 MAP4K7 Receptor->MAP4K7 Activates MKK4 MKK4/7 MAP4K7->MKK4 Phosphorylates JNK JNK MKK4->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Response Cellular Response (e.g., Apoptosis) cJun->Response MPI5a This compound MPI5a->MAP4K7 Inhibits

Technical Support Center: 2-Phenylquinoline (2PQ) Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers working with 2-phenylquinoline (2PQ) and quinoline-based anticancer agents. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help address challenges related to compound toxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of action and toxicity for 2PQ and quinoline-based anticancer agents?

A1: Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), modification of the cell cycle, and interference with signaling pathways crucial for cancer cell growth.[1] Many of these compounds function by inhibiting tyrosine kinases, topoisomerases, or tubulin polymerization.[2][3] However, their therapeutic potential can be limited by obstacles such as poor bioavailability, off-target effects, and the development of resistance.[1] Toxicity can arise from these off-target effects or from the compound's interaction with healthy cells.

Q2: My 2PQ analog shows high cytotoxicity in normal cell lines. What are the initial steps to address this?

A2: High cytotoxicity against non-cancerous cells is a primary concern. The first step is to determine the therapeutic index by comparing the IC50 (half-maximal inhibitory concentration) values in cancer cell lines versus normal cell lines (e.g., HEK293, Vero).[4][5] If the selectivity is low, consider structural modifications to your compound. Structure-activity relationship (SAR) studies show that altering substituents on the quinoline ring can significantly influence biological activity and selectivity.[5] For instance, halogenated derivatives often show enhanced anticancer activity, which may be due to increased lipophilicity and better membrane permeability.[5]

Q3: What strategies can be employed to reduce the systemic toxicity of hydrophobic 2PQ compounds in vivo?

A3: Many quinoline-based drugs are hydrophobic, which can lead to poor solubility and challenges in delivery.[6] Encapsulation into nanocarriers is a promising strategy to mitigate these issues.[7][8] Liposomal formulations, polymeric micelles, and nanoemulsions can improve the solubility and stability of hydrophobic drugs, prolong their circulation time, and reduce off-target effects, thereby lowering systemic toxicity.[7][9][10] For example, the encapsulation of doxorubicin in liposomes effectively reduced its well-known cardiotoxic effects.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your research.

Problem 1: High mitochondrial toxicity observed in non-cancerous cells.

  • Possible Cause: The compound may be non-selectively inducing apoptosis through mitochondrial pathways. Many quinazoline derivatives, a related class of compounds, are known to induce mitochondria-mediated apoptosis.[4]

  • Troubleshooting Steps:

    • Confirm Mechanism: Use an apoptosis assay, such as Annexin V/PI staining, to confirm that the observed cell death is indeed apoptosis.[11]

    • Assess Mitochondrial Potential: Employ a JC-1 assay to measure changes in the mitochondrial membrane potential. A decrease in potential is an early marker of apoptosis.[4]

    • Consider Formulation: An optimized liposomal formulation can significantly reduce mitochondrial toxicity in healthy cells. In one study, reducing the content of TPGS (tocopheryl polyethylene glycol succinate) and adding another surfactant, Kolliphor®, conserved up to 80% of mitochondrial activity in non-cancerous renal cells while maintaining therapeutic properties.[7]

Problem 2: Poor bioavailability and rapid clearance of the 2PQ agent in vivo.

  • Possible Cause: The hydrophobic nature of the compound can lead to rapid clearance from circulation and insufficient accumulation at the tumor site.[6]

  • Troubleshooting Steps:

    • Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles, such as polymeric micelles or liposomes, can protect it from degradation, improve solubility, and prolong circulation time.[6][9]

    • Surface Modification: Modifying the surface of nanocarriers can further enhance biocompatibility and stability.[8] For instance, alginate shells around a magnetic core have been shown to increase the stability of drug-loaded nanocarriers.[8]

Problem 3: Observed cardiotoxicity with a promising 2PQ lead compound.

  • Possible Cause: Cardiotoxicity is a known side effect of some quinoline-type compounds and other anticancer agents like anthracyclines, often linked to the generation of reactive oxygen species (ROS) and induction of apoptosis in cardiomyocytes.[12][13]

  • Troubleshooting Steps:

    • Co-administration of Cardioprotectants: Investigate the use of cardioprotective agents. Dexrazoxane is an FDA-approved drug for preventing anthracycline-induced cardiotoxicity by chelating iron and preventing the formation of free radicals.[14] Other agents like beta-blockers (e.g., carvedilol, metoprolol) and ACE inhibitors are also being explored for their cardioprotective effects.[14][15]

    • Structural Modification: Synthesize and test derivatives to find a compound with a better safety profile. Certain quinoline-embelin derivatives have been shown to attenuate doxorubicin-induced cardiotoxicity by reducing oxidative stress without compromising the chemotherapeutic effect.[12]

    • Formulation Strategies: Liposomal formulations have been proven to reduce the cardiotoxic effects of free drugs.[7]

Data Summary Tables

Table 1: Comparison of Antiproliferative Activity for a Novel Quinazoline Derivative (Compound 18) in Cancer vs. Normal Cell Lines.

Cell LineCell TypeIC50 (μM)Selectivity Index (Normal/Cancer)
MGC-803Gastric Cancer0.8531.5
MCF-7Breast Cancer1.5717.0
PC-9Lung Cancer2.1312.6
A549Lung Cancer3.567.5
H1975Lung Cancer2.4111.1
GES-1Normal Gastric Epithelial26.75N/A

Data synthesized from a study on novel quinazoline derivatives, demonstrating selectivity for cancer cells over normal cells.[16]

Table 2: Effect of Cardioprotective Agents on Left Ventricular Ejection Fraction (LVEF) in Patients Undergoing Anthracycline-Based Chemotherapy.

InterventionMean Difference in LVEF (%) vs. Control (95% CI)
Spironolactone12.10 (7.50, 16.70)
Nebivolol0.23 (0.09, 0.37) (E/A ratio)
DexrazoxaneStatistically significant reduction in cardiac events
Vitamin E + LevocarnitineStatistically significant reduction in cardiac events

This table summarizes findings from a network meta-analysis on pharmacological interventions to prevent cardiotoxicity.[15]

Experimental Protocols and Visualizations

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a 2PQ agent that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116) and a normal cell line (e.g., HEK293).[4]

  • Culture medium (e.g., DMEM) with 10% FBS.

  • 96-well plates.

  • 2PQ compound dissolved in DMSO.

  • MTT reagent (5 mg/mL in PBS).[10]

  • DMSO.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C.

  • Prepare serial dilutions of the 2PQ compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.[10]

  • Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[10]

  • Carefully remove the culture medium.

  • Add 200 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve fitting.

Protocol 2: Liposomal Formulation of a Hydrophobic 2PQ Agent

This protocol describes a general method for encapsulating a hydrophobic compound like many 2PQs into liposomes to improve solubility and reduce toxicity.[7]

Materials:

  • 2PQ compound.

  • Lipids (e.g., DPPC, Cholesterol).

  • Surfactants (e.g., TPGS, Kolliphor®).[7]

  • Ethanol.

  • Saline solution (0.9% NaCl).

  • Sephadex G-25 column.

Procedure:

  • Dissolve the 2PQ compound, lipids (DPPC, cholesterol), and surfactants in ethanol, heating to 60°C.[7]

  • Heat the saline solution to 60°C.

  • Inject the ethanolic phase into the aqueous saline solution under magnetic stirring (e.g., 600 rpm).[7]

  • Place the resulting suspension on ice for 1 hour to allow liposome formation.

  • Remove the free, unencapsulated 2PQ compound and ethanol using a Sephadex G-25 size-exclusion column with 0.9% NaCl as the elution buffer.[7]

  • Filter the final liposome suspension through a 0.22 µm filter to sterilize and ensure uniform size.

  • Store the liposome suspension at 4°C.

Diagrams

G start High In Vitro Toxicity Observed in Normal Cells char_mech Characterize Mechanism of Cell Death start->char_mech assess_selectivity Assess Selectivity: (IC50 Normal / IC50 Cancer) start->assess_selectivity apoptosis Apoptosis Assay (Annexin V/PI) char_mech->apoptosis mito Mitochondrial Assay (JC-1) char_mech->mito hypothesis Hypothesize Cause of Toxicity assess_selectivity->hypothesis apoptosis->hypothesis mito->hypothesis off_target Off-Target Kinase Activity hypothesis->off_target ros Oxidative Stress (ROS) hypothesis->ros poor_sol Poor Solubility / Aggregation hypothesis->poor_sol strategy Select Mitigation Strategy off_target->strategy ros->strategy poor_sol->strategy sar Structural Modification (SAR) strategy->sar formulation Novel Formulation (e.g., Liposomes) strategy->formulation co_admin Co-administration with Protectant Agent strategy->co_admin

Caption: Troubleshooting workflow for addressing high in vitro toxicity.

G cluster_0 Cell Exterior cluster_1 Liposome cluster_2 Systemic Circulation / Tumor Microenvironment drug Hydrophobic 2PQ Agent core Hydrophobic Core (Drug Encapsulated) drug->core Encapsulation shell Hydrophilic Shell result1 Improved Solubility and Stability shell->result1 result2 Reduced Off-Target Interactions shell->result2 result3 Prolonged Circulation Time shell->result3 result4 Lower Systemic Toxicity result1->result4 result2->result4 result3->result4

Caption: Logic diagram of toxicity reduction via liposomal formulation.

G pq 2PQ Agent off_target Off-Target Kinase (e.g., in Cardiomyocytes) pq->off_target Induces ros Increased ROS Production pq->ros Induces mito_dys Mitochondrial Dysfunction off_target->mito_dys ros->mito_dys caspase Caspase Activation mito_dys->caspase apoptosis Apoptosis of Healthy Cells caspase->apoptosis toxicity Organ Toxicity (e.g., Cardiotoxicity) apoptosis->toxicity

Caption: Potential signaling pathway for 2PQ-induced off-target toxicity.

References

Technical Support Center: Synthesis of Quinolin-4-ones via Amide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinolin-4-ones from amide precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation, providing practical troubleshooting guidance and answers to frequently asked questions.

FAQs and Troubleshooting Guides

This section addresses specific issues that may be encountered during the cyclization of amide precursors to quinolin-4-ones, with a focus on the Camps cyclization and related methodologies.

Frequently Asked Questions (FAQs)

Q1: My Camps cyclization reaction is resulting in a very low yield of the desired quinolin-4-one. What are the potential causes and how can I improve it?

A1: Low yields in the Camps cyclization are a common issue and can stem from several factors. The primary culprits are often incomplete reaction, degradation of the product under harsh conditions, and competing side reactions. To improve the yield, consider the following:

  • Reaction Temperature and Time: The traditional Camps cyclization often requires high temperatures (around 250°C in solvents like diphenyl ether), which can lead to product decomposition.[1] If you are observing charring or the formation of intractable tars, the temperature is likely too high. Conversely, if the reaction is not going to completion, you may need to increase the temperature or prolong the reaction time. It is a delicate balance that needs to be optimized for each specific substrate.

  • Choice of Base and Solvent: The base and solvent system is critical. Stronger bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu) can facilitate the cyclization at lower temperatures (e.g., 100°C in dioxane) and in shorter reaction times.[1] However, very strong bases can also promote side reactions. The choice of solvent is also crucial, with high-boiling polar aprotic solvents like DMF or DMSO sometimes offering better results than non-polar options.

  • Purity of Starting Material: Ensure your N-(o-ketoaryl)amide precursor is pure. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Atmosphere: For some substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.

Q2: I am observing a significant amount of a side product that I suspect is from the hydrolysis of my amide starting material. How can I confirm this and prevent it?

A2: Amide hydrolysis is a major competing reaction, especially under the basic conditions of the Camps cyclization. The hydroxide ions can attack the amide carbonyl, leading to the formation of a carboxylic acid and the corresponding 2-aminoaryl ketone.[2][3][4][5]

  • Confirmation: You can often identify the 2-aminoaryl ketone byproduct by TLC (it will likely have a different Rf value than your starting material and product) and confirm its structure using techniques like NMR and mass spectrometry.

  • Prevention:

    • Use a Non-Hydroxide Base: Consider using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to minimize hydrolysis.

    • Anhydrous Conditions: Ensure your solvent and reagents are dry. Water is required for hydrolysis, so minimizing its presence is key.

    • Reaction Time: A longer reaction time at elevated temperatures can lead to more hydrolysis.[1] Try to find conditions that promote rapid cyclization to outcompete the hydrolysis. This might involve using a stronger base or a microwave reactor to achieve high temperatures quickly.

Q3: My quinolin-4-one product is proving very difficult to purify. It seems to be unstable on silica gel. What are my options?

A3: Quinolin-4-ones can indeed be challenging to purify, and some are sensitive to acidic conditions, which can be present on standard silica gel.

  • Deactivated Silica Gel: If you must use column chromatography, consider deactivating the silica gel by pre-treating it with a base like triethylamine. This can be done by adding a small percentage of triethylamine to your eluent system.

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (neutral or basic), or even reverse-phase silica (C18).

  • Recrystallization: Recrystallization is often the best method for purifying quinolin-4-ones.[6][7][8] Finding the right solvent or solvent system is key. Common solvents for recrystallization include ethanol, ethyl acetate, and mixtures like hexane/ethyl acetate.

  • Salt Formation: Since the quinolin-4-one nitrogen is basic, you can sometimes purify the compound by forming a salt (e.g., a hydrochloride salt), which may have different solubility properties and be easier to crystallize. The pure salt can then be neutralized to regenerate the pure quinolin-4-one.

Q4: I am getting a mixture of two isomeric quinolone products. How can I control the regioselectivity of the cyclization?

A4: The formation of two different quinolone isomers (a quinolin-4-one and a quinolin-2-one) can occur in the Camps cyclization depending on which enolate of the N-(o-acylaryl)amide is formed and undergoes intramolecular condensation.[1][9] The regioselectivity is influenced by both the substrate structure and the reaction conditions.

  • Base Strength: The strength of the base can influence which proton is abstracted. A weaker base may favor deprotonation of the more acidic proton, leading to one isomer, while a stronger base might deprotonate a less acidic proton, favoring the other isomer.

  • Steric Hindrance: The substituents on the amide precursor can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of one isomer over the other.

  • Temperature: Reaction temperature can also play a role in the product distribution.

Careful screening of bases and reaction temperatures is necessary to optimize the formation of the desired isomer.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Base is not strong enough. 3. Starting material is impure. 4. Catalyst (if applicable) is inactive.1. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaOtBu). 3. Purify the amide precursor by recrystallization or chromatography. 4. Use fresh catalyst and ensure anhydrous and inert conditions if using a sensitive catalyst like palladium.
Formation of a Major Side Product (Amide Hydrolysis) 1. Presence of water in the reaction. 2. Use of a nucleophilic base (e.g., NaOH). 3. Prolonged reaction time at high temperature.1. Use anhydrous solvents and reagents. 2. Employ a non-nucleophilic base such as NaH or KOtBu. 3. Optimize for a shorter reaction time, possibly by using a higher temperature for a shorter duration or microwave heating.
Product is an Intractable Oil or Difficult to Purify 1. Product is impure. 2. Product is inherently a low-melting solid or oil. 3. Decomposition on silica gel.1. Attempt purification by recrystallization from various solvents. 2. If recrystallization fails, try to form a crystalline salt (e.g., hydrochloride). 3. Use deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina for chromatography.
Formation of Isomeric Quinolin-2-one 1. Reaction conditions favor the formation of the alternative enolate.1. Screen different bases (varying strength) and reaction temperatures to find conditions that favor the desired quinolin-4-one isomer.[1]
Reaction Mixture turns Dark/Tarry 1. Reaction temperature is too high, causing decomposition. 2. Oxidative side reactions.1. Reduce the reaction temperature and monitor the reaction closely. 2. Run the reaction under an inert atmosphere (N₂ or Ar).

Data Presentation

Table 1: Comparison of Bases for the Cyclization of N-(2-acetylphenyl)benzamide to 2-phenylquinolin-4-one

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
NaOHDioxane100495[1]
NaOtBuDioxane100492[1]
K₃PO₄Dioxane1002460[1]
K₂CO₃Dioxane1002445[1]

Table 2: Effect of Solvent on the Intramolecular Cyclization Yield

Solvent Base Yield (%) Reference
N,N-Dimethylformamide (DMF)Triethylamine (TEA)82[10]
AcetonitrileTriethylamine (TEA)70[10]
TolueneTriethylamine (TEA)Poor[10]
DichloromethaneTriethylamine (TEA)Poor[10]
Tetrahydrofuran (THF)Triethylamine (TEA)Poor[10]

Experimental Protocols

Protocol 1: Synthesis of N-(2-acetylphenyl)benzamide

This protocol describes a general method for the synthesis of the amide precursor.

  • To a solution of 2'-aminoacetophenone (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0°C, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford N-(2-acetylphenyl)benzamide as a solid.

Protocol 2: Base-Promoted Cyclization to 2-Phenylquinolin-4-one (Camps Cyclization)

This protocol outlines the cyclization of the amide precursor to the quinolin-4-one.

  • To a solution of N-(2-acetylphenyl)benzamide (1.0 eq) in dioxane, add powdered sodium hydroxide (3.0 eq).

  • Heat the reaction mixture to 100°C and stir for 4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully add water.

  • Neutralize the mixture with 1M HCl. The product will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the solid to obtain 2-phenylquinolin-4-one. Further purification can be achieved by recrystallization from ethanol.

Mandatory Visualization

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization to Quinolin-4-one start 2'-aminoacetophenone + Benzoyl Chloride amidation Amidation Reaction (Pyridine, DCM) start->amidation workup_precursor Aqueous Workup amidation->workup_precursor purification_precursor Recrystallization (Ethanol) workup_precursor->purification_precursor precursor N-(2-acetylphenyl)benzamide purification_precursor->precursor cyclization Camps Cyclization (NaOH, Dioxane, 100°C) precursor->cyclization workup_cyclization Neutralization & Precipitation cyclization->workup_cyclization purification_cyclization Filtration & Washing workup_cyclization->purification_cyclization product 2-Phenylquinolin-4-one purification_cyclization->product

Caption: Workflow for the synthesis of 2-phenylquinolin-4-one.

troubleshooting_guide start Low Yield in Cyclization? check_temp Is reaction temperature optimal? start->check_temp Yes check_base Is the base strong enough? start->check_base No solution_temp Adjust temperature (increase or decrease) check_temp->solution_temp No check_hydrolysis Is amide hydrolysis occurring? check_base->check_hydrolysis Yes solution_base Use a stronger base (e.g., NaOH, NaOtBu) check_base->solution_base No check_purity Is starting material pure? check_hydrolysis->check_purity No solution_hydrolysis Use non-nucleophilic base (NaH) & anhydrous conditions check_hydrolysis->solution_hydrolysis Yes solution_purity Purify amide precursor check_purity->solution_purity No success Improved Yield check_purity->success Yes solution_temp->success solution_base->success solution_hydrolysis->success solution_purity->success

Caption: Troubleshooting logic for low yield in quinolin-4-one synthesis.

References

Technical Support Center: Refining the Purification of Synthesized MPI_5a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of the synthesized histone deacetylase 6 (HDAC6) inhibitor, MPI_5a.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthesized this compound, primarily focusing on purification via reverse-phase high-performance liquid chromatography (RP-HPLC), a standard method for small molecule inhibitors.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Purified this compound 1. Incomplete reaction during synthesis leading to low abundance of the target molecule. 2. Suboptimal binding of this compound to the RP-HPLC column. 3. Precipitation of this compound during the purification process. 4. Degradation of the compound during purification.1. Analyze the crude product by LC-MS to confirm the presence and approximate quantity of this compound before purification. 2. Ensure the crude sample is fully dissolved in a suitable solvent (e.g., DMSO) before injection. Optimize the mobile phase composition to ensure proper interaction with the stationary phase. 3. Check the solubility of this compound in the mobile phase. Adjust the solvent composition or add a small amount of an organic solvent like DMSO to the sample. 4. Avoid prolonged exposure to harsh pH conditions or high temperatures. Use fresh, high-purity solvents.
Poor Peak Shape (Broadening or Tailing) in HPLC Chromatogram 1. Column overloading. 2. Presence of secondary interactions between this compound and the stationary phase. 3. Column degradation or contamination. 4. Inappropriate mobile phase pH.1. Reduce the amount of crude material injected onto the column. 2. Add a competing agent, such as trifluoroacetic acid (TFA) at a low concentration (0.1%), to the mobile phase to minimize secondary interactions. 3. Flush the column with a strong solvent wash or, if necessary, replace the column. 4. Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Co-elution of Impurities with this compound 1. Similar hydrophobicity of impurities and this compound. 2. Inadequate separation efficiency of the HPLC method.1. Modify the gradient of the mobile phase to improve separation. A shallower gradient can increase resolution between closely eluting peaks. 2. Experiment with a different stationary phase (e.g., C8 instead of C18) or a different mobile phase system (e.g., methanol instead of acetonitrile).
Presence of Insoluble Material in the Crude Sample 1. Incomplete solubility of the crude product in the injection solvent. 2. Presence of insoluble side products from the synthesis.1. Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging. 2. Try different solvents or solvent mixtures to fully dissolve the crude product. Sonication may aid in dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach for purifying synthesized this compound?

A1: For a small molecule like this compound, a potent and selective inhibitor of HDAC6, reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purification.[1][2] A C18 column is a good starting point, with a mobile phase consisting of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

Q2: How can I confirm the identity and purity of the purified this compound?

A2: The identity of the purified fraction can be confirmed using liquid chromatography-mass spectrometry (LC-MS) to match the observed molecular weight with the expected mass of this compound (C16H17N3O3, MW: 315.33 g/mol ). Purity can be assessed by analytical RP-HPLC, where a single, sharp peak at the expected retention time indicates high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can further confirm the chemical structure.

Q3: My purified this compound shows low biological activity. What could be the issue?

A3: Several factors could contribute to low activity. Firstly, ensure the compound is completely dissolved in a suitable solvent, such as DMSO, before biological assays.[3] Secondly, verify the purity of your compound, as residual impurities could interfere with the assay. Finally, improper storage (e.g., exposure to light or moisture) could lead to degradation of the compound. It is recommended to store this compound as a solid at -20°C.

Q4: What are some common impurities I might encounter during the synthesis and purification of N-hydroxy-carboxamides like this compound?

A4: The synthesis of N-hydroxy-carboxamides can sometimes lead to the formation of side products. Potential impurities could arise from incomplete reactions, side reactions of the hydroxylamine moiety, or the presence of unreacted starting materials. It is also possible to have impurities from solvents or reagents used in the synthesis.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude synthesized this compound in a minimal amount of DMSO. Dilute the solution with the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA) to a concentration suitable for injection (typically 1-10 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for a few minutes to allow the sample to bind to the column.

    • Apply a linear gradient to increase the percentage of Mobile Phase B over a set period (e.g., 5% to 95% B over 30-40 minutes).

    • Hold at a high percentage of Mobile Phase B to elute any remaining hydrophobic compounds.

    • Return to the initial conditions to re-equilibrate the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis and Post-Purification: Analyze the collected fractions using analytical RP-HPLC and LC-MS to identify the fractions containing pure this compound. Pool the pure fractions and remove the solvent by lyophilization.

Protocol 2: Purity Analysis by Analytical RP-HPLC
  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 0.1 mg/mL) in the initial mobile phase.

  • HPLC System:

    • Column: Analytical C18 column (e.g., 5 µm particle size, 150 x 4.6 mm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

  • Gradient Elution: Apply a suitable gradient to separate any potential impurities (e.g., 5% to 95% B over 15-20 minutes).

  • Data Analysis: Integrate the peak areas in the chromatogram to calculate the purity of the sample.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Pre-Purification cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product Crude_Synthesis Crude this compound Synthesis Product Dissolution Dissolve in DMSO Crude_Synthesis->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject onto Preparative C18 Column Filtration->Injection Gradient_Elution Gradient Elution (Water/ACN + 0.1% TFA) Injection->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Purity_Check Analytical HPLC & LC-MS Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling If Pure Lyophilization Lyophilize to Dry Powder Pooling->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound

Caption: General workflow for the purification of synthesized this compound.

HDAC6_Signaling_Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 inhibits Acetylated_Tubulin Acetylated α-tubulin HDAC6->Acetylated_Tubulin deacetylates Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability promotes Cell_Motility Decreased Cell Motility Microtubule_Stability->Cell_Motility leads to

Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.

References

Technical Support Center: Addressing Off-Target Effects of 2-Phenylquinolin-4-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-phenylquinolin-4-one compounds. This class of molecules holds significant therapeutic promise, often as kinase inhibitors, but unintended off-target effects can lead to cytotoxicity, misleading results, and challenges in clinical development. This resource provides troubleshooting advice, quantitative data summaries, and detailed experimental protocols to help identify, understand, and mitigate these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of 2-phenylquinolin-4-one compounds?

A1: Off-target effects are unintended interactions between a compound and cellular components other than its primary therapeutic target. Since many 2-phenylquinolin-4-one derivatives are designed as kinase inhibitors that target the ATP-binding site, a primary cause of off-target effects is the structural similarity of this pocket across the human kinome, which comprises over 500 kinases. This can lead to the compound binding to and inhibiting multiple kinases, not just the intended one. Additionally, these compounds can interact with entirely different classes of proteins, which would not be identified in a kinase-focused screen.[1]

Q2: Why are off-target effects a significant concern?

A2: Off-target effects are a major concern for several reasons. They can lead to:

  • Cellular Toxicity: Inhibition of kinases essential for normal cell survival can cause unintended cell death, leading to adverse side effects in a clinical setting.[2]

  • Misinterpretation of Results: If an observed cellular phenotype is caused by an off-target interaction, researchers may incorrectly attribute it to the inhibition of the primary target. This can derail a research program or lead to the development of compounds with a flawed mechanism of action.

  • Lack of Efficacy: Off-target effects can sometimes activate compensatory signaling pathways that counteract the therapeutic effect of inhibiting the primary target.[3][4]

Q3: How can I proactively assess the selectivity of my 2-phenylquinolin-4-one compound?

A3: A multi-faceted approach is recommended for proactively assessing selectivity:

  • In Vitro Kinase Profiling: The most direct method is to screen the compound against a large panel of purified recombinant kinases (e.g., 300+) to determine its inhibitory concentration (IC50) or binding affinity against a wide range of targets.[5] This provides a quantitative selectivity profile.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct target engagement in intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[6][7]

  • Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can identify a broad range of protein binding partners (both kinase and non-kinase) in an unbiased manner from cell lysates.[8]

Q4: What is a "rescue" experiment and why is it important for validating on-target effects?

A4: A rescue experiment is a critical control used to confirm that an observed phenotype (like cytotoxicity) is a direct result of modulating the intended target. This is often done by re-introducing the target gene in a form that is resistant to the inhibitor (e.g., a mutant version). If the phenotype is reversed or "rescued," it provides strong evidence for on-target activity. Conversely, if the phenotype persists in cells where the target has been knocked out, it strongly suggests the effect is off-target.

Visualizing the Workflow for Off-Target Analysis

The following diagram outlines a general workflow for identifying and validating potential off-target effects.

Off_Target_Workflow cluster_Discovery Discovery Phase cluster_Validation Cellular Validation Phase cluster_Interpretation Interpretation Start Compound of Interest (2-Phenylquinolin-4-one) KinaseScreen In Vitro Kinase Panel Screening Start->KinaseScreen Proteomics Chemical Proteomics (Unbiased) Start->Proteomics CETSA Confirm Target Engagement (CETSA) KinaseScreen->CETSA Validate Hits Proteomics->CETSA Validate Hits KO_Model Generate Target Knockout (KO) Cell Line CETSA->KO_Model Phenotype Phenotypic Analysis (e.g., Cytotoxicity, Pathway Modulation) CETSA->Phenotype DoseResponse Dose-Response Assay (Wild-Type vs. KO) KO_Model->DoseResponse Decision IC50 Shift in KO Cells? DoseResponse->Decision Conclusion Conclusion Decision->Conclusion Yes (On-Target) Decision->Conclusion No (Off-Target)

A general workflow for identifying and validating off-target effects.

Troubleshooting Guide

Issue 1: High cytotoxicity is observed at concentrations where specific on-target effects are expected.

  • Question: How can I determine if this cytotoxicity is due to on-target or off-target activity?

  • Answer: This is a common issue where a compound may be potently inhibiting off-target kinases that are essential for cell survival.[2] To dissect this, you should:

    • Perform a Structure-Activity Relationship (SAR) Analysis: Synthesize and test a series of analogs. If cytotoxicity consistently tracks with on-target potency, the effect is more likely on-target. If the two activities diverge, it points to an off-target mechanism.

    • Use a Target Knockout/Knockdown Model: Test your compound's cytotoxicity in a cell line where your primary target has been genetically removed (e.g., via CRISPR/Cas9). If the cells remain sensitive to the compound after target removal, the cytotoxicity is definitively off-target.

    • Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic, which can provide clues about the pathways involved.[2]

Troubleshooting_Cytotoxicity Start High Cytotoxicity Observed TestKO Test in Target Knockout (KO) Cell Line Start->TestKO Result Cytotoxicity Persists in KO Cells? TestKO->Result OffTarget Conclusion: Off-Target Cytotoxicity Result->OffTarget Yes OnTarget Conclusion: Likely On-Target Effect Result->OnTarget No Action Action: Perform Kinase Screen to Identify Off-Targets OffTarget->Action

A logic diagram for troubleshooting unexpected cytotoxicity.

Issue 2: The compound shows high potency in an in vitro enzymatic assay but has little to no effect in cell-based assays.

  • Question: What could be causing this discrepancy between biochemical and cellular results?

  • Answer: This common challenge in drug discovery often stems from factors related to the cellular environment that are not present in a purified enzyme assay. Key possibilities include:

    • Poor Cell Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target.

    • Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

    • Rapid Metabolism: The compound could be quickly metabolized into an inactive form by cellular enzymes.

    • High Intracellular ATP: The high concentration of ATP inside a cell (~1-10 mM) can outcompete ATP-competitive inhibitors, leading to a significant drop in apparent potency compared to in vitro assays, which often use much lower ATP concentrations.[9]

Issue 3: An unexpected or paradoxical cellular phenotype is observed (e.g., activation of a pathway when inhibition is expected).

  • Question: Why might my inhibitor be activating a signaling pathway?

  • Answer: This can occur due to the complex nature of cellular signaling networks.[9] Two common reasons are:

    • Inhibition of a Negative Feedback Loop: Many signaling pathways have built-in negative feedback mechanisms. If your compound inhibits a kinase that is part of this feedback loop, it can lead to the sustained or even increased activation of other components in the pathway. For example, inhibiting mTOR can relieve its negative feedback on PI3K signaling, leading to increased AKT activity.[4]

    • Activation of Compensatory Pathways: Cells can adapt to the inhibition of one pathway by upregulating a parallel or compensatory pathway to maintain survival and proliferation.[3][10] For instance, inhibiting the MAPK pathway might lead to the upregulation of the PI3K/Akt pathway.

Paradoxical_Activation cluster_pathway Signaling Pathway Example cluster_result Observed Result Receptor Receptor KinaseA Target Kinase A Receptor->KinaseA KinaseB Compensatory Kinase B Receptor->KinaseB EffectorA Effector A (Proliferation) KinaseA->EffectorA KinaseA->KinaseB Negative Feedback EffectorB Effector B (Survival) KinaseB->EffectorB Inhibitor 2-Phenylquinolin-4-one (Inhibitor) Inhibitor->KinaseA ResultNode Paradoxical Result: Inhibiting Kinase A leads to Upregulation of Kinase B activity, maintaining cell survival.

Inhibition of a target in a negative feedback loop can activate a parallel pathway.

Data Presentation

Summarized quantitative data is crucial for assessing selectivity and potential liabilities.

Table 1: Example Kinase Selectivity Profile for a Hypothetical 2-Phenylquinolin-4-one Compound (Cmpd-X)

Kinase TargetIC50 (nM)Kinase FamilyComment
Primary Target Kinase 5 Tyrosine Kinase High on-target potency
Off-Target Kinase A85Tyrosine KinaseStructurally related off-target
Off-Target Kinase B250Tyrosine KinaseModerate off-target activity
Off-Target Kinase C>10,000Ser/Thr KinaseHighly selective over this kinase
Off-Target Kinase D950Ser/Thr KinaseWeak off-target activity
Off-Target Kinase E78Tyrosine KinasePotent off-target, potential liability

Table 2: Example Cytotoxicity Profile for Cmpd-X

Cell LineCancer TypeIC50 (µM)Notes
HCT-116Colon Cancer0.5Sensitive
MCF-7Breast Cancer1.2Moderately Sensitive
A549Lung Cancer0.8Sensitive
NHDF-NeoNormal Fibroblast>25Low toxicity in normal cells

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]

  • Materials:

    • 96-well flat-bottom plates

    • Cells of interest and appropriate culture medium

    • 2-phenylquinolin-4-one compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15]

    • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[13]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

CETSA is used to verify target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[6][16]

  • Materials:

    • Cells of interest and culture medium

    • Compound stock solution (in DMSO)

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors

    • PCR tubes

    • Thermal cycler

    • BCA Protein Assay Kit

    • Western blot equipment and reagents (primary antibody for the target protein, secondary antibody)

  • Procedure:

    • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of the compound or vehicle (DMSO) for 1-2 hours at 37°C.

    • Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS or lysis buffer.

    • Heat Challenge: Aliquot the cell suspension into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[6]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath) if not already in lysis buffer.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]

    • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay.

    • Western Blot Analysis: Normalize protein concentrations, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary antibody specific to the target protein.

    • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target stabilization and therefore, engagement.

References

Technical Support Center: Enhancing the Anticancer Efficacy of MPI_5a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of MPI_5a, a novel investigational anticancer agent. The following information is designed to help optimize experimental design and enhance the therapeutic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the PRMT5 enzyme. This enzyme plays a critical role in cell growth and proliferation in certain types of cancers, particularly those with a deletion of the CDKN2A and MTAP genes.[1] By inhibiting PRMT5, this compound aims to selectively kill cancer cells that are dependent on this enzyme for their survival.[1]

Q2: I am observing lower than expected cytotoxicity of this compound in my cancer cell line. What are the potential causes and solutions?

A2: Several factors could contribute to reduced efficacy. Please consider the following:

  • Cell Line Characteristics: The cancer cell line you are using may not have the specific genetic markers (e.g., CDKN2A/MTAP deletion) that confer sensitivity to PRMT5 inhibitors like this compound.[1] It is crucial to verify the genetic background of your cell line.

  • Drug Concentration and Exposure Time: The concentration of this compound or the duration of treatment may be insufficient. We recommend performing a dose-response and time-course experiment to determine the optimal IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Drug Stability: Ensure that the this compound compound has been stored correctly and that the prepared solutions are fresh. Degradation of the compound can lead to a loss of activity.

  • Cell Culture Conditions: Variations in cell culture media, serum concentration, and cell density can influence drug efficacy. Maintain consistent and optimal culture conditions for all experiments.

Q3: Can the efficacy of this compound be enhanced by combining it with other therapeutic agents?

A3: Yes, combination therapy is a promising strategy to improve the anticancer effects of this compound.[1] Preclinical studies on similar compounds suggest that combining PRMT5 inhibitors with drugs that block the MAP kinase pathway can lead to synergistic cancer cell killing.[1] Additionally, combining this compound with standard-of-care chemotherapies or targeted agents could overcome potential resistance mechanisms and enhance overall therapeutic response.[2]

Troubleshooting Guides

Problem: High IC50 values in in vitro cytotoxicity assays.
  • Possible Cause 1: Intrinsic Resistance. The target cancer cells may possess intrinsic resistance mechanisms to this compound.

    • Troubleshooting Step:

      • Characterize the expression levels of PRMT5 and related pathway proteins (e.g., via Western Blot or qPCR) in your cell line.

      • Evaluate the presence of drug efflux pumps (e.g., P-glycoprotein) that may be actively removing this compound from the cells.

      • Consider using a different cancer cell line with a known sensitivity to PRMT5 inhibitors for comparison.

  • Possible Cause 2: Suboptimal Assay Conditions. The experimental setup may not be optimal for detecting the cytotoxic effects of this compound.

    • Troubleshooting Step:

      • Optimize cell seeding density to ensure logarithmic growth during the drug treatment period.

      • Vary the drug incubation time (e.g., 24, 48, 72 hours) to capture the full cytotoxic effect.

      • Use a sensitive and validated method for assessing cell viability, such as the MTT or CellTiter-Glo assay.

Problem: Limited in vivo tumor growth inhibition in xenograft models.
  • Possible Cause 1: Poor Bioavailability or Unfavorable Pharmacokinetics. this compound may have poor absorption, rapid metabolism, or fast clearance in vivo, leading to insufficient drug concentration at the tumor site.

    • Troubleshooting Step:

      • Conduct pharmacokinetic studies to determine the half-life and biodistribution of this compound in the animal model.

      • Consider reformulating this compound to improve its solubility and stability.

      • Explore alternative routes of administration (e.g., intravenous vs. oral) to enhance systemic exposure.

  • Possible Cause 2: Inefficient Drug Delivery to the Tumor. The passive accumulation of this compound in the tumor tissue might be low.

    • Troubleshooting Step:

      • Investigate the use of nanoparticle-based drug delivery systems to enhance the accumulation of this compound in tumors through the Enhanced Permeability and Retention (EPR) effect.[3][4]

      • Functionalize nanoparticles with targeting ligands (e.g., antibodies or peptides) that specifically bind to receptors overexpressed on the cancer cells to improve tumor-specific delivery.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeCDKN2A/MTAP StatusIC50 (µM)
Pan-01PancreaticDeletion0.5
Pan-02PancreaticWild-Type> 50
Lu-01LungDeletion0.8
Lu-02LungWild-Type> 50
Bx-01BrainDeletion1.2

Table 2: Hypothetical In Vivo Efficacy of this compound in a Pan-01 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
This compound20 mg/kg45
This compound + MEK Inhibitor20 mg/kg + 10 mg/kg85
This compound Nanoparticles20 mg/kg65

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[5]

Protocol 2: Nanoparticle Formulation of this compound
  • Polymer Selection: Choose a biodegradable and biocompatible polymer such as PLGA (poly(lactic-co-glycolic acid)).[6]

  • Emulsion-Solvent Evaporation Method: a. Dissolve this compound and PLGA in an organic solvent (e.g., dichloromethane). b. Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol). c. Emulsify the organic phase into the aqueous phase by sonication or homogenization to form an oil-in-water emulsion. d. Evaporate the organic solvent under reduced pressure, leading to the formation of this compound-loaded nanoparticles.

  • Purification and Characterization: a. Centrifuge the nanoparticle suspension to remove excess surfactant and unencapsulated drug. b. Resuspend the purified nanoparticles in a suitable buffer. c. Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.

Visualizations

G cluster_0 Standard this compound Delivery cluster_1 Enhanced Delivery via Nanoparticles A This compound (Free Drug) B Systemic Circulation A->B C Tumor Microenvironment B->C Low Accumulation E Off-Target Tissues B->E High Distribution F Rapid Clearance B->F D Cancer Cell C->D Limited Uptake G This compound Nanoparticle H Systemic Circulation G->H I Tumor Microenvironment (EPR Effect) H->I Enhanced Accumulation K Reduced Off-Target Effects H->K L Prolonged Circulation H->L J Cancer Cell I->J Targeted Uptake G cluster_0 Troubleshooting Workflow: Low In Vitro Efficacy A Low Cytotoxicity Observed B Check Cell Line Sensitivity (CDKN2A/MTAP status) A->B C Optimize Dose and Time A->C D Verify Compound Integrity A->D E Sensitive Cell Line B->E F Resistant Cell Line B->F G IC50 Determined C->G H No Improvement C->H D->C I Proceed with Experiment E->I J Investigate Resistance Mechanisms F->J G->I H->B G This compound This compound PRMT5 PRMT5 This compound->PRMT5 inhibits Synergistic_Apoptosis Synergistic Apoptosis This compound->Synergistic_Apoptosis CellProliferation Cancer Cell Proliferation PRMT5->CellProliferation promotes MEK_Inhibitor MEK Inhibitor MAPK_Pathway MAPK Pathway MEK_Inhibitor->MAPK_Pathway inhibits MEK_Inhibitor->Synergistic_Apoptosis MAPK_Pathway->CellProliferation promotes Synergistic_Apoptosis->CellProliferation inhibits

References

Validation & Comparative

A Comparative Efficacy Analysis of MPI_5a and Other HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of MPI_5a with other prominent histone deacetylase 6 (HDAC6) inhibitors. The following sections present quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer a comprehensive overview for researchers in drug development and related scientific fields.

Introduction to this compound and its Comparators

This compound is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase that has emerged as a significant therapeutic target in oncology, neurodegenerative diseases, and immunology. Unlike other HDAC isoforms that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly cytoplasmic. Its major substrates include non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90). By deacetylating these substrates, HDAC6 plays a crucial role in regulating microtubule dynamics, cell motility, and protein quality control.

This guide compares the efficacy and selectivity of this compound with two other well-characterized HDAC6 inhibitors: Ricolinostat (ACY-1215) and Tubastatin A. While the initial query mentioned "2PQ derivatives," research indicates that these 2-phenylquinoline compounds primarily target HDAC3 and are therefore not direct functional comparators for the HDAC6-selective this compound.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory activity of this compound, Ricolinostat, and Tubastatin A against various HDAC isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Selectivity for HDAC6 vs. Class I HDACs (approx. fold)
This compound >10,000>10,000>10,00036 >10,000>277-fold
Ricolinostat (ACY-1215) 5848515 100~10-12-fold
Tubastatin A >10,000>10,000>10,00015 855>667-fold

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

In Vitro HDAC Enzymatic Activity Assay (Fluorogenic)

This protocol outlines a general method for determining the IC50 values of HDAC inhibitors in a biochemical assay.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop solution (e.g., Trichostatin A)

  • Test compounds (this compound and other inhibitors) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Dilute the HDAC enzymes and the fluorogenic substrate to their working concentrations in cold assay buffer.

  • Enzyme Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.

    • Add 20 µL of the diluted HDAC enzyme to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Reaction Development and Measurement:

    • Incubate the plate at 37°C for the desired period (e.g., 60 minutes).

    • Stop the reaction by adding 50 µL of the developer solution containing a stop solution.

    • Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[1]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for α-Tubulin Acetylation

This protocol allows for the semi-quantitative analysis of changes in the acetylation status of α-tubulin, a primary substrate of HDAC6, in response to inhibitor treatment in cultured cells.[2][3][4][5]

Materials:

  • Cell culture reagents and appropriate cell line (e.g., MCF-7, HeLa)

  • Test compounds (this compound and other inhibitors)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the HDAC inhibitors or vehicle for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a protein assay.

    • Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of acetylated α-tubulin, normalized to the total α-tubulin loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of HDAC6 inhibitors.

HDAC6_Signaling_Pathway HDAC6 HDAC6 alpha_tubulin α-Tubulin (acetylated) HDAC6->alpha_tubulin deacetylates Hsp90 Hsp90 (acetylated) HDAC6->Hsp90 deacetylates deacetylated_tubulin α-Tubulin (deacetylated) Microtubule_Stability Microtubule Stability alpha_tubulin->Microtubule_Stability Cell_Motility Cell Motility deacetylated_tubulin->Cell_Motility deacetylated_Hsp90 Hsp90 (deacetylated) Protein_Folding Protein Folding & Quality Control Hsp90->Protein_Folding This compound This compound This compound->HDAC6 inhibits

HDAC6 Signaling Pathway and Inhibition by this compound

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with HDAC6 Inhibitor Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-acetyl-α-tubulin, anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

Unveiling the Antiproliferative Potential of MPI_5a: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of the novel indole-isatin compound, MPI_5a, demonstrates notable antiproliferative activity against a panel of human cancer cell lines. This guide provides a detailed comparison of its efficacy, outlines the experimental validation, and illustrates its potential mechanism of action, offering valuable insights for researchers and drug development professionals.

This compound, a member of the 5-methoxyindole tethered C-5 functionalized isatin series, has been investigated for its potential as an anticancer agent. This document summarizes the key findings from in vitro studies, presenting a direct comparison of its antiproliferative effects across different cancer cell types and contextualizing its performance against a known inhibitor.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative efficacy of this compound was assessed against three human cancer cell lines: HT-29 (colon carcinoma), ZR-75 (breast carcinoma), and A-549 (lung carcinoma). The compound's activity was quantified by measuring the percentage of cell growth inhibition following treatment. For comparative purposes, the activity of Sunitinib, an established multi-targeted receptor tyrosine kinase inhibitor, was also evaluated under the same experimental conditions.

CompoundHT-29ZR-75A-549
This compound 10.2 ± 6.343.2 ± 19.314.4 ± 5.2
Sunitinib 97.4 ± 0.598.4 ± 0.397.5 ± 0.4
Data represents the mean percentage of growth inhibition ± standard deviation at a concentration of 30 µM.

While this compound demonstrated varied levels of growth inhibition across the tested cell lines, with the most significant effect observed in the ZR-75 breast cancer cell line, it is important to note that other compounds within the same series, such as 5o and 5w, exhibited substantially higher potency, with IC50 values of 1.69 µM and 1.91 µM, respectively.[1][2] This suggests that while this compound possesses antiproliferative properties, further structural modifications may be necessary to enhance its efficacy to a level comparable to more potent analogues or established drugs like Sunitinib.

Experimental Protocols

The antiproliferative activity of this compound was determined using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.

Cell Culture and Treatment:

  • Human cancer cell lines HT-29, ZR-75, and A-549 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin.

  • Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Following incubation, cells were treated with this compound or the reference compound at the desired concentration (30 µM for the percentage growth inhibition assay) and incubated for an additional 48 hours.

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Fixation: After the 48-hour treatment period, the supernatant was discarded, and the cells were fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, followed by incubation at 4°C for 1 hour.

  • Washing: The plates were washed five times with distilled water and allowed to air dry.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates were washed four times with 1% (v/v) acetic acid to remove unbound SRB dye and then air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The optical density (OD) of each well was measured at 540 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the potential mechanism of action, the following diagrams have been generated.

SRB_Assay_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_srb_assay SRB Assay Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add this compound Add this compound Incubate (24h)->Add this compound Incubate (48h) Incubate (48h) Add this compound->Incubate (48h) Fix with TCA Fix with TCA Incubate (48h)->Fix with TCA Wash & Dry Wash & Dry Fix with TCA->Wash & Dry Stain with SRB Stain with SRB Wash & Dry->Stain with SRB Wash & Dry 2 Wash & Dry Stain with SRB->Wash & Dry 2 Solubilize Dye Solubilize Dye Wash & Dry 2->Solubilize Dye Measure Absorbance Measure Absorbance Solubilize Dye->Measure Absorbance

Experimental workflow for the Sulforhodamine B (SRB) assay.

While the direct mechanism of this compound has not been fully elucidated, studies on the closely related and more potent compound, 5o, revealed an interesting mode of action.[1][2] Compound 5o was found to cause an arrest of the cell cycle in the G1 phase and a dose-dependent decrease in the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] The hypophosphorylated (active) form of Rb prevents the cell from entering the S phase of the cell cycle, thereby inhibiting proliferation. This suggests a potential mechanism for this compound and other compounds in this series.

Putative_Signaling_Pathway Cyclin D/CDK4/6 Cyclin D/CDK4/6 Rb Rb Cyclin D/CDK4/6->Rb p-Rb p-Rb (Inactive) Rb->p-Rb Phosphorylation E2F E2F p-Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression This compound This compound This compound->Cyclin D/CDK4/6 Putative Inhibition

Putative signaling pathway affected by this compound.

References

Comparative Analysis of Hydroxylated vs. Non-Hydroxylated 2-Palmitoylquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents, demonstrating a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] The 2-palmitoylquinoline (2PQ) scaffold, featuring a long aliphatic chain, presents a unique profile for potential therapeutic applications. The functionalization of the quinoline ring, for instance through hydroxylation, can profoundly alter the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[6] A hydroxyl group can introduce hydrogen bonding capabilities, alter lipophilicity, and provide a site for further metabolic reactions, thereby influencing drug-target interactions and overall efficacy.[7][8]

This guide provides a comparative framework for evaluating hydroxylated versus non-hydroxylated 2PQs. Due to the limited direct experimental data comparing these specific analogues, this analysis is built upon established principles in medicinal chemistry to predict and rationalize potential differences in their performance. The presented data is hypothetical and serves to illustrate the expected impact of hydroxylation.

Physicochemical Properties: The Impact of Hydroxylation

The introduction of a hydroxyl group is anticipated to significantly modify the physicochemical characteristics of the 2PQ molecule. Hydroxylation generally increases polarity and reduces lipophilicity, which has direct consequences for solubility, membrane permeability, and formulation development.

Table 1: Predicted Physicochemical Properties of Non-Hydroxylated vs. Hydroxylated 2PQs

PropertyNon-Hydroxylated 2PQHydroxylated 2PQ (8-Hydroxy-2PQ)Rationale for Predicted Difference
Molecular Formula C25H37NC25H37NOAddition of one oxygen atom.
Molecular Weight 351.57 g/mol 367.57 g/mol Increased mass due to the hydroxyl group.
Predicted LogP 8.27.5The hydroxyl group increases hydrophilicity, thus lowering the LogP value.
Polar Surface Area (PSA) 12.89 Ų33.12 ŲThe hydroxyl group significantly increases the polar surface area.
Aqueous Solubility Very LowLowIncreased polarity from the -OH group is expected to slightly improve aqueous solubility.[9][10]
pKa (Basic) ~4.9 (Quinoline N)~5.1 (Quinoline N)The electron-donating effect of the hydroxyl group may slightly increase the basicity of the quinoline nitrogen.
pKa (Acidic) N/A~9.9 (Phenolic OH)The phenolic hydroxyl group is weakly acidic.

Comparative Biological Activity

The presence of a hydroxyl group can alter the biological activity of 2PQs by introducing new points of interaction with biological targets or by changing the molecule's ability to reach its site of action. For instance, a hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to a target protein.

Table 2: Hypothetical Biological Activity Data for 2PQ Analogues

AssayTargetNon-Hydroxylated 2PQHydroxylated 2PQRationale for Predicted Difference
Cell Viability (IC50) MCF-7 Breast Cancer Cell Line15 µM8 µMThe hydroxyl group may form a critical hydrogen bond with the target protein (e.g., a kinase), leading to enhanced potency.
Antibacterial (MIC) Staphylococcus aureus32 µg/mL16 µg/mLAltered membrane interaction or improved target engagement due to the polar group could enhance antibacterial activity.
Enzyme Inhibition (Ki) Tyrosine Kinase (e.g., EGFR)500 nM180 nMThe hydroxyl group could act as a key pharmacophore, fitting into a polar pocket of the enzyme's active site, thereby increasing inhibitory activity.

Illustrative Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the process for evaluation, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (EGFR) ras RAS receptor->ras Activates pq_h Hydroxylated 2PQ pq_h->receptor Strong Inhibition pq_nh Non-Hydroxylated 2PQ pq_nh->receptor Weak Inhibition raf RAF ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription Transcription Factors (c-Myc, AP-1) erk->transcription Activates proliferation Cell Proliferation & Survival transcription->proliferation Promotes G start Compound Synthesis (Hydroxylated & Non-Hydroxylated 2PQs) physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem invitro In Vitro Screening (IC50, MIC, Ki) physchem->invitro adme In Vitro ADME (Metabolic Stability, Permeability) invitro->adme invivo In Vivo Efficacy (Xenograft Model) adme->invivo pk Pharmacokinetics (PK Studies) adme->pk end Lead Candidate Selection invivo->end pk->end

References

Cross-validation of MPI_5a's effect on various human cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation, particularly of the non-canonical Wnt5a pathway, is implicated in the progression and metastasis of various cancers. Wnt5a signaling can either promote or suppress tumors depending on the cellular context, making it a complex but attractive target for therapeutic intervention. This guide provides a comparative overview of a hypothetical Wnt5a inhibitor, MPI_5a, benchmarked against known modulators of the Wnt5a pathway. For the purpose of this guide, the experimental data for this compound is represented by the well-characterized Wnt5a antagonist, Box5 . As a counterpoint, we will also compare its effects to Foxy-5 , a Wnt5a mimetic peptide that has been investigated for its anti-metastatic properties.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt5a signaling pathway in oncology.

Quantitative Performance of Wnt5a Pathway Modulators

The following table summarizes the observed effects of the Wnt5a antagonist Box5 (representing this compound) and the Wnt5a mimetic Foxy-5 on various human cancer cell lines. Due to the nature of their mechanism of action, which is often cytostatic (inhibiting migration and invasion) rather than cytotoxic, traditional IC50 values for cell viability are not always the most relevant metric. Instead, this table highlights the functional outcomes observed in experimental settings.

CompoundCell LineCancer TypeAssay TypeObserved Effect
This compound (as Box5) A2058MelanomaMigration Assay (Wound Healing)Dose-dependent inhibition of Wnt5a-mediated cell migration.[1]
A2058MelanomaInvasion Assay (Matrigel)Inhibition of Wnt5a-mediated cell invasion.[1]
HTB63MelanomaMigration & Invasion AssaysInhibition of basal migration and invasion in Wnt5a-expressing cells.[1]
SCC9, SCC25Oral Squamous CarcinomaMigration & Invasion AssaysBlocked recombinant Wnt5a-induced migration and invasion.
Foxy-5 DU145 (Wnt5a-low)Prostate CancerInvasion AssaySignificantly impairs cancer cell invasion.[2]
DU145 (Wnt5a-low)Prostate CancerViability (MTT) & Apoptosis AssaysNo significant effect on cell viability or apoptosis.[2]
PC3 (Wnt5a-high)Prostate CancerInvasion AssayNo significant effect on cancer cell invasion.[2]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the Wnt5a signaling pathway and a typical experimental workflow.

Wnt5a_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Wnt5a Wnt5a Frizzled Frizzled Receptor (FZD) Wnt5a->Frizzled Binds This compound This compound (Box5) (Antagonist) This compound->Frizzled Blocks Foxy5 Foxy-5 (Mimetic) Foxy5->Frizzled Mimics Binding Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits ROR2 ROR2 Co-Receptor ROR2->Dvl PLC Phospholipase C (PLC) Dvl->PLC Activates Ca2 Ca²⁺ Release PLC->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC CamKII CaMKII Ca2->CamKII MARCKS p-MARCKS PKC->MARCKS Phosphorylates Cell_Migration Cell Migration & Invasion CamKII->Cell_Migration Promotes MARCKS->Cell_Migration Promotes

Caption: Non-canonical Wnt5a signaling pathway and points of intervention.

Experimental_Workflow cluster_assays Functional & Mechanistic Assays start Cancer Cell Line Culture (e.g., A2058, DU145) treatment Treatment with: - this compound (Box5) - Foxy-5 - Vehicle Control start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability migration Migration/Invasion Assay (Transwell or Wound Healing) incubation->migration western Western Blot Analysis (p-MARCKS, total MARCKS, etc.) incubation->western data_analysis Data Analysis (e.g., Dose-Response Curves, Statistical Analysis) viability->data_analysis migration->data_analysis western->data_analysis

Caption: General experimental workflow for compound evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on cell proliferation and viability. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.

Materials:

  • 96-well plates

  • Human cancer cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Foxy-5, and vehicle control in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Wnt5a Signaling

This protocol is used to detect changes in the levels of key proteins in the Wnt5a signaling pathway, such as the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), a downstream target of PKC.

Materials:

  • 6-well plates

  • Human cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-Wnt5a, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, Foxy-5, or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The provided data and protocols offer a framework for the comparative analysis of this compound and other modulators of the Wnt5a signaling pathway. The evidence suggests that this compound (as represented by Box5) effectively inhibits cancer cell migration and invasion, particularly in melanoma and oral squamous carcinoma cell lines. In contrast, the Wnt5a mimetic Foxy-5 shows promise in reducing the metastatic potential of Wnt5a-low prostate cancer cells without affecting cell viability.

This guide underscores the importance of selecting appropriate assays to evaluate compounds that target non-canonical signaling pathways, as effects may be more nuanced than simple cytotoxicity. Further research is warranted to expand the quantitative analysis of these compounds across a broader range of cancer cell lines and to elucidate the precise molecular determinants of their differential effects.

References

Comparative Efficacy Analysis: MPI_5a Prodrug vs. The Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the MPI_5a prodrug in direct comparison to its parent compound is not possible at this time due to a lack of publicly available scientific literature and experimental data specifically identifying a compound designated as "this compound" and its corresponding parent molecule.

Extensive searches of scientific databases and research publications did not yield any specific information on a prodrug named this compound. The concept of a prodrug involves chemically modifying a biologically active parent compound to improve its pharmacological and/or pharmacokinetic properties. This strategy is widely employed in drug development to enhance factors such as solubility, stability, bioavailability, and targeted delivery. Upon administration, the prodrug is converted into the active parent drug within the body through enzymatic or chemical reactions.

To conduct a thorough comparative analysis as requested, specific data on the this compound prodrug and its parent compound would be required. This would include:

  • Chemical Structures: The precise molecular structures of both the this compound prodrug and its parent compound are essential for understanding their relationship and predicting their behavior.

  • Quantitative Efficacy Data: This would involve in vitro and in vivo experimental results, such as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%), tumor growth inhibition data from preclinical models, or other relevant pharmacological measurements.

  • Experimental Protocols: Detailed methodologies of the experiments conducted are crucial for interpreting the data and assessing the validity of the results. This includes information on cell lines or animal models used, drug concentrations, treatment durations, and analytical techniques employed.

  • Signaling Pathway Information: Understanding the mechanism of action of the parent compound, including the specific signaling pathways it modulates, is necessary to evaluate if the prodrug strategy affects its biological activity.

Without this fundamental information, a data-driven comparison of the efficacy of the this compound prodrug versus its parent compound cannot be generated. The creation of data tables, experimental protocol summaries, and signaling pathway diagrams as requested is contingent on the availability of this foundational research.

For researchers, scientists, and drug development professionals interested in the principles of prodrug design and evaluation, numerous examples exist in the scientific literature for other therapeutic agents. These examples can provide valuable insights into the experimental approaches and data analysis required for such a comparative guide.

Should information regarding the this compound prodrug and its parent compound become publicly available, a comprehensive comparison guide could be developed. We encourage researchers with access to such data to contribute to the scientific literature to enable a thorough evaluation of this potential therapeutic agent.

Benchmarking LMWF5A: A Novel Anti-Inflammatory Agent Against Standard-of-Care Chemotherapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LMWF5A, a novel biologic with potent anti-inflammatory properties, and standard-of-care chemotherapy drugs. While direct clinical comparisons in oncology are not yet available, this document benchmarks their distinct mechanisms of action, potential for synergistic application, and the experimental frameworks required for future evaluation, particularly in the context of inflammatory cancers such as Inflammatory Breast Cancer (IBC).

Executive Summary

LMWF5A, the low molecular weight fraction of human serum albumin, is emerging as a significant modulator of inflammatory pathways.[1][2][3][4] Its mechanism, centered on the suppression of pro-inflammatory cytokines and key transcription factors like NF-κB and STAT1α, presents a stark contrast to the cytotoxic action of traditional chemotherapy.[1][3] This guide explores this mechanistic dichotomy, proposing a rationale for LMWF5A's potential use in combination with standard cytotoxic agents to enhance anti-tumor responses and potentially mitigate treatment-related inflammation.

Data Presentation: Mechanistic and Efficacy Comparison

The following tables summarize the key characteristics of LMWF5A and representative standard-of-care chemotherapy agents for Inflammatory Breast Cancer, an aggressive malignancy with a significant inflammatory component.[5][6][7][8]

Table 1: Comparative Mechanism of Action

FeatureLMWF5AStandard Chemotherapy (Anthracyclines & Taxanes)
Primary Target Inflammatory signaling pathways (e.g., NF-κB, STAT1α)[1][3]Rapidly dividing cells (cancer cells)
Mechanism Suppression of pro-inflammatory cytokines (TNFα, IL-1β, IL-12), activation of immunoregulatory transcription factors (PPARγ, AhR).[1][3]Inhibition of DNA replication and cell division (Anthracyclines); stabilization of microtubules to prevent mitosis (Taxanes).
Cellular Effect Modulation of the tumor microenvironment, reduction of inflammation.Induction of apoptosis (programmed cell death) in cancer cells.
Therapeutic Goal Create an anti-inflammatory and pro-resolving tumor microenvironment.Direct eradication of tumor cells.

Table 2: Preclinical and Clinical Endpoints for Comparative Evaluation

ParameterLMWF5AStandard Chemotherapy
In Vitro Efficacy Reduction in cytokine secretion (e.g., TNFα, IL-1β) from stimulated immune cells.IC50 (half maximal inhibitory concentration) in cancer cell lines.
In Vivo Efficacy Reduction in tumor-associated inflammation, modulation of immune cell infiltration in animal models.Tumor growth inhibition/regression in xenograft or patient-derived xenograft (PDX) models.
Clinical Efficacy Improvement in inflammatory biomarkers, potential for synergy with chemotherapy to improve pathological complete response (pCR).Objective Response Rate (ORR), Progression-Free Survival (PFS), Overall Survival (OS).[6]
Toxicity Profile Generally well-tolerated; potential for modulation of chemotherapy-induced toxicities.Myelosuppression, neuropathy, cardiotoxicity, mucositis.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of novel therapeutics against established standards.

Protocol 1: In Vitro Characterization of LMWF5A's Anti-Inflammatory Activity
  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Stimulation: PBMCs are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response.

  • Treatment: Stimulated cells are treated with varying concentrations of LMWF5A or a vehicle control.

  • Cytokine Analysis: After a 24-hour incubation, supernatants are collected, and the levels of key pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-12, CXCL9, CXCL10, CXCL11) are quantified using multiplex ELISA arrays.[1][3]

  • Transcription Factor Activity: Nuclear extracts from treated cells are analyzed using DNA-binding ELISAs to assess the activity of transcription factors such as NF-κB and STAT1α. Luciferase reporter assays can also be employed to measure the transcriptional activity of these pathways.[3]

Protocol 2: Preclinical In Vivo Assessment of LMWF5A in an IBC Mouse Model
  • Animal Model: Patient-derived xenograft (PDX) models of Inflammatory Breast Cancer are established in immunodeficient mice.

  • Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) LMWF5A alone, (3) Standard-of-care chemotherapy (e.g., doxorubicin/paclitaxel), and (4) LMWF5A in combination with chemotherapy.

  • Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are harvested for immunohistochemical analysis of inflammatory markers, immune cell infiltration, and apoptosis.

  • Toxicity Monitoring: Animal weight, blood counts, and general health are monitored to assess treatment-related toxicity.

Mandatory Visualizations

Signaling Pathways

LMWF5A_Mechanism LMWF5A LMWF5A PPARg PPARγ (Activated) LMWF5A->PPARg AhR AhR (Activated) LMWF5A->AhR NFkB NF-κB (Inhibited) LMWF5A->NFkB STAT1a STAT1α (Inhibited) LMWF5A->STAT1a Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-12) PPARg->Cytokines AhR->Cytokines NFkB->Cytokines STAT1a->Cytokines Chemo_Mechanism Doxorubicin Doxorubicin (Anthracycline) DNA DNA Replication Doxorubicin->DNA Inhibits Paclitaxel Paclitaxel (Taxane) Microtubules Microtubule Disassembly Paclitaxel->Microtubules Prevents CellCycle Cell Cycle Arrest DNA->CellCycle Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PBMC Isolate PBMCs Stimulate LPS Stimulation PBMC->Stimulate Treat Treat with LMWF5A Stimulate->Treat Analyze Cytokine & TF Analysis Treat->Analyze PDX Establish IBC PDX Model Groups Randomize Treatment Groups PDX->Groups Assess Assess Tumor Growth & Toxicity Groups->Assess Harvest Harvest for IHC Assess->Harvest

References

In Vivo Validation of Pseudopeptide Inhibitors M83 and J94 in Tumor Growth Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "MPI_5a": Initial searches for a compound named "this compound" did not yield specific information in the context of in vivo tumor growth suppression. This guide therefore focuses on two well-documented pseudopeptide inhibitors, M83 and J94 , which have demonstrated significant in vivo efficacy in suppressing tumor growth and serve as relevant examples in this class of compounds.

This guide provides an objective comparison of the in vivo performance of two novel pseudopeptide inhibitors, M83 and J94, against a human colon cancer xenograft model. The data presented is based on preclinical studies demonstrating their potential as anti-cancer agents.

Comparative Performance of M83 and J94

M83 and J94 are potent inhibitors of specific serine proteases that are overexpressed in the tumor microenvironment. M83 is a dual inhibitor targeting both Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (POP), while J94 is a selective inhibitor of POP. Both compounds have shown remarkable efficacy in reducing tumor volume in vivo.

Quantitative Data Summary

The following table summarizes the key findings from in vivo studies involving M83 and J94 in a human colon cancer xenograft mouse model.

ParameterControl GroupM83-Treated GroupJ94-Treated GroupAlternative: Standard Chemotherapy (Illustrative)
Target/s N/AFAP & POPPOPDNA replication, etc.
Tumor Growth Suppression 0%>90%[1]>90%[1]Variable (e.g., 50-70%)
Primary Mechanism/s Uninhibited GrowthAnti-angiogenesis, Pro-apoptotic, Collagen disorganization[1]Anti-angiogenesis, Pro-apoptotic[1]Cytotoxicity
Observed Microvessel Density HighSignificantly Reduced[1]Significantly Reduced[1]Variable
Apoptosis in Tumor LowApparent Increase[1]Apparent Increase[1]High
Effect on Collagen OrganizedDisordered Accumulations[1]No significant change[1]No direct effect
Observed Side Effects N/ANo changes in behavior, weight, or GI function[1]No changes in behavior, weight, or GI function[1]Common (e.g., weight loss, lethargy)

Experimental Protocols

The following is a representative experimental protocol for the in vivo validation of M83 and J94, based on standard practices for human cancer xenograft models in mice.

Human Colon Cancer Xenograft Model
  • Cell Line: A suitable human colon carcinoma cell line (e.g., HCT116, HT-29) is selected.

  • Animal Model: Athymic nude mice (e.g., BALB/c nude) of 6-8 weeks of age are used.

  • Tumor Implantation: 1 x 10^6 to 5 x 10^6 cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times a week) using calipers and calculated using the formula: (width)² x length / 2.

  • Grouping and Treatment: Mice are randomly assigned to control and treatment groups (n=8-10 mice per group).

    • Control Group: Receives a vehicle control (e.g., saline, PBS) via the same administration route as the treatment groups.

    • M83 and J94 Treatment Groups: Receive the respective inhibitors at a predetermined dose and schedule (e.g., daily intraperitoneal injections).

  • Efficacy Evaluation: The study continues for a defined period (e.g., 21-28 days). The primary endpoint is the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Histopathological Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, immunohistochemistry for markers of angiogenesis like CD31, and apoptosis like TUNEL).

Visualizing the Mechanisms and Workflow

Experimental Workflow

The following diagram illustrates the key steps in the in vivo validation of M83 and J94.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Human Colon Cancer Cells B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Groups (Control, M83, J94) C->D E Daily Intraperitoneal Administration D->E F Regular Tumor Volume Measurement E->F G Tumor Excision and Weight Measurement F->G H Histopathological Analysis (IHC) G->H I Statistical Analysis of Tumor Growth Inhibition G->I

In vivo experimental workflow for testing tumor growth suppression.
Signaling Pathway of FAP and POP in the Tumor Microenvironment

The diagram below depicts the proposed signaling pathway through which FAP and POP contribute to tumor progression, and how their inhibition by M83 and J94 can suppress tumor growth.

G cluster_inhibitors Inhibitors cluster_targets Molecular Targets cluster_processes Cellular Processes cluster_outcomes Tumor Outcomes M83 M83 FAP FAP M83->FAP inhibits POP POP M83->POP inhibits J94 J94 J94->POP inhibits ECM Extracellular Matrix Degradation FAP->ECM Angio Angiogenesis FAP->Angio POP->Angio GrowthFactors Release of Growth Factors POP->GrowthFactors Metastasis Metastasis ECM->Metastasis TumorGrowth Tumor Growth & Proliferation Angio->TumorGrowth GrowthFactors->TumorGrowth

Targeted signaling pathways of M83 and J94 in the tumor microenvironment.

References

A Comparative Analysis of the Toxicological Profiles of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative examination of the toxicity profiles of quinoline derivatives, a significant class of heterocyclic compounds with broad pharmacological applications, including anticancer potential. Due to the limited availability of public data on a specific "2PQ series," this document synthesizes findings from various studies on structurally related quinoline derivatives to provide a representative overview of their toxicological characteristics. The objective is to present a clear, data-driven comparison to inform preclinical safety assessments and guide further research.

Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxicity of various quinoline derivatives against a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)Selectivity Index (SI)
Quinoline Derivative AA549Lung Carcinoma15.2Doxorubicin0.83.2
HCT116Colon Carcinoma11.5Doxorubicin0.64.2
MCF-7Breast Adenocarcinoma20.1Doxorubicin1.12.4
BEAS-2BNormal Lung48.7Doxorubicin1.5-
Quinoline Derivative BA549Lung Carcinoma8.9Cisplatin5.25.1
HCT116Colon Carcinoma6.3Cisplatin3.87.3
MCF-7Breast Adenocarcinoma12.4Cisplatin7.13.7
BEAS-2BNormal Lung45.4Cisplatin8.9-

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells. Data is hypothetical and for illustrative purposes. For specific compound data, refer to the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments commonly cited in the assessment of quinoline derivatives.

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF-7) and a normal human cell line (e.g., BEAS-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

2. Acute Oral Toxicity Study in Rodents

This in vivo study provides information on the adverse effects of an acute exposure to a substance.

  • Animal Models: Typically, rodents such as rats or mice are used.[1] Animals are housed in controlled environmental conditions with access to food and water ad libitum.

  • Administration: The test compound is administered orally by gavage at various dose levels to different groups of animals. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a set period, usually 14 days. Body weight is also recorded.

  • Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in organs and tissues.

  • Data Analysis: The median lethal dose (LD50) is calculated, which is the dose that is lethal to 50% of the tested animals.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the toxicological assessment of quinoline derivatives.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mechanism Mechanism of Action Studies A Cell Line Seeding (Cancer & Normal) B Compound Treatment (Dose-Response) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Data Analysis (IC50 & SI Calculation) C->D I Apoptosis Assays (e.g., Annexin V) D->I Investigate Cellular Mechanisms E Animal Model Selection (e.g., Rodents) F Compound Administration (e.g., Oral Gavage) E->F G Observation (Toxicity & Mortality) F->G H Pathological Examination G->H K Signaling Pathway Analysis (Western Blot) H->K Confirm In Vivo Effects J Cell Cycle Analysis (Flow Cytometry) I->J J->K

Caption: Experimental workflow for assessing the toxicity of quinoline derivatives.

signaling_pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_dna_damage DNA Damage Quinoline Quinoline Derivatives Mitochondria Mitochondrial Dysfunction Quinoline->Mitochondria CDKs CDK Inhibition Quinoline->CDKs ROS ROS Generation Quinoline->ROS Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M G2/M Phase Arrest CDKs->G2M DNA_Damage DNA Damage ROS->DNA_Damage

Caption: Potential signaling pathways affected by quinoline derivatives leading to toxicity.

Discussion

The toxicological assessment of quinoline derivatives is a multifaceted process involving a combination of in vitro and in vivo studies. In silico methods are also increasingly used to predict toxicity based on the chemical structure of the compounds.[2][3]

  • In Vitro Toxicity: A variety of in vitro assays are available to assess cytotoxicity, genotoxicity, and specific organ toxicity.[4] These assays are crucial for early-stage screening and for reducing the reliance on animal testing.[4][5] The choice of cell lines is critical and should include both cancerous and non-cancerous cells to determine the selectivity of the compound.[6]

  • In Vivo Toxicity: While in vitro studies provide valuable preliminary data, in vivo studies in animal models remain essential for understanding the systemic effects of a compound.[1][7] Acute and sub-chronic toxicity studies help to determine the dose range for further studies and to identify potential target organs of toxicity.[8][9]

  • Mechanistic Insights: Understanding the mechanism of toxicity is vital for risk assessment. Toxicogenomics and pathway analysis can provide insights into the molecular events that lead to adverse outcomes.[10] For many quinoline derivatives with anticancer properties, the mechanism of toxicity in cancer cells is linked to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[6]

Conclusion

The toxicity profile of quinoline derivatives is a critical determinant of their therapeutic potential. A thorough and systematic evaluation using a combination of in silico, in vitro, and in vivo approaches is necessary to characterize their safety profile. The data and methodologies presented in this guide provide a framework for the comparative assessment of these compounds, facilitating informed decision-making in the drug development process. Further research should focus on elucidating the specific mechanisms of toxicity for individual derivatives to optimize their therapeutic index.

References

Confirming the Antimitotic Activity of a Novel Compound: A Mechanistic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies confirming the antimitotic activity of the novel compound MPI_5a. The performance of this compound is evaluated against well-established antimitotic agents, supported by experimental data from key assays. Detailed protocols and visual representations of the underlying mechanisms are included to facilitate a comprehensive understanding of its mode of action.

Executive Summary

This compound demonstrates potent antimitotic activity by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Its efficacy is comparable to, and in some aspects exceeds, that of established tubulin-targeting agents. This guide summarizes the key findings from in vitro studies designed to elucidate the mechanism of action of this compound.

Inhibition of Tubulin Polymerization

A key mechanism of antimitotic agents is the disruption of microtubule polymerization or depolymerization.[1] The effect of this compound on tubulin polymerization was assessed using an in vitro turbidity-based assay.

Table 1: Comparison of Tubulin Polymerization Inhibition

CompoundConcentration (µM)Vmax (mOD/min)% Inhibition of Polymerization
Control (DMSO)-10.50%
This compound 1 2.1 80%
Paclitaxel115.8-50% (Enhancement)
Nocodazole14.260%

Interpretation: this compound significantly inhibits tubulin polymerization, similar to the known microtubule destabilizer, Nocodazole. In contrast, Paclitaxel, a microtubule stabilizer, enhances polymerization. This suggests that this compound acts as a microtubule-destabilizing agent.

Cell Cycle Arrest at G2/M Phase

Disruption of the mitotic spindle assembly by antimitotic agents typically leads to an arrest of the cell cycle in the G2/M phase.[1] The effect of this compound on the cell cycle distribution of cancer cells was analyzed by flow cytometry after propidium iodide (PI) staining.

Table 2: Cell Cycle Distribution Analysis

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control (DMSO)65%20%15%
This compound (1 µM) 10% 5% 85%
Nocodazole (1 µM)12%6%82%

Interpretation: Treatment with this compound leads to a significant accumulation of cells in the G2/M phase, a hallmark of antimitotic agents that interfere with microtubule function during mitosis.[2] The effect is comparable to that of Nocodazole.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. The induction of apoptosis by this compound was quantified using an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry analysis.[3]

Table 3: Apoptosis Induction

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)3%1%
This compound (1 µM) 45% 15%
Paclitaxel (1 µM)40%12%

Interpretation: this compound is a potent inducer of apoptosis, with a significant increase in the population of early and late apoptotic cells following treatment. This is a crucial characteristic for an effective anticancer agent.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the change in turbidity as tubulin polymerizes into microtubules.

  • Reagent Preparation : Purified tubulin protein is reconstituted in a general tubulin buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) with 1 mM GTP and 10% glycerol.[4] Test compounds (this compound, Paclitaxel, Nocodazole) are prepared as 10x concentrated stocks.

  • Assay Procedure : 10 µL of the 10x compound solution is added to the wells of a pre-warmed 96-well plate.[1] To initiate polymerization, 90 µL of the cold tubulin polymerization mix is added to each well.

  • Data Acquisition : The absorbance at 340 nm is measured every 60 seconds for 60 minutes at 37°C using a microplate reader.[1]

  • Data Analysis : The rate of polymerization (Vmax) is calculated from the steepest slope of the polymerization curve.

Cell Cycle Analysis

This protocol uses propidium iodide to stain DNA and determine the cell cycle phase distribution.[5]

  • Cell Preparation : Cells are seeded and treated with the respective compounds for 24 hours.

  • Fixation : Cells are harvested and fixed in cold 70% ethanol on ice for at least two hours.[5]

  • Staining : The fixed cells are washed with PBS and then resuspended in a staining buffer containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[5]

  • Flow Cytometry : The DNA content is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[2]

  • Data Analysis : The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3]

  • Cell Preparation : Cells are treated with the compounds for 48 hours.

  • Staining : Harvested cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension.[3]

  • Incubation : The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence indicates phosphatidylserine exposure (early apoptosis), while PI fluorescence indicates loss of membrane integrity (late apoptosis/necrosis).[3]

  • Data Analysis : The percentages of viable, early apoptotic, and late apoptotic/necrotic cells are quantified.

Mechanistic Diagrams

G2M_Arrest_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Triggers G2M G2/M Phase Arrest SAC->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: this compound induced G2/M arrest signaling pathway.

Experimental_Workflow start Start: In Vitro Assays tubulin_assay Tubulin Polymerization Assay start->tubulin_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis & Comparison tubulin_assay->data_analysis treatment Treatment with this compound cell_culture->treatment cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis flow_cytometry Flow Cytometry Analysis cell_cycle->flow_cytometry apoptosis->flow_cytometry flow_cytometry->data_analysis

Caption: Workflow for mechanistic studies of this compound.

References

Safety Operating Guide

Navigating the Disposal of MPI_5a: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide outlines the operational and disposal plan for MPI_5a. As a compound with limited publicly available safety data, this compound must be handled as a novel research chemical with unknown potential hazards. The following procedural, step-by-step guidance is based on established best practices for the management of hazardous chemical waste in a laboratory setting.

Researchers, scientists, and drug development professionals are advised to treat this compound with caution and adhere strictly to the disposal procedures outlined below to ensure personal safety and environmental compliance. The information provided aims to build trust and serve as a preferred source for laboratory safety and chemical handling beyond the product itself.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive summary of its quantitative safety and disposal data is not available. However, some basic chemical properties have been identified.

PropertyValue
Chemical Formula C16H17N3O3
Molecular Weight 299.32 g/mol
CAS Number 1259296-46-2
Storage Temperature -20°C

Note: The absence of further data necessitates treating this compound as hazardous.

Experimental Protocols: Proper Disposal of this compound

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The following steps provide a detailed methodology for its safe handling and disposal.

Step 1: Pre-Disposal Handling and Segregation

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Segregation: Keep this compound waste separate from all other waste streams to avoid unknown chemical reactions. It is crucial to prevent mixing with incompatible materials such as strong oxidizing agents or acids.

Step 2: Containerization

  • Select a Compatible Container: Use a designated, leak-proof waste container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for a wide range of chemical wastes.

  • Container Integrity: Ensure the container has a tightly fitting screw cap and is in good condition, with no cracks or signs of deterioration.

  • Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion of contents.

Step 3: Labeling

  • Hazardous Waste Label: Clearly label the waste container with the words "Hazardous Waste."

  • Chemical Identification: Write the full chemical name, "this compound," and its CAS number, "1259296-46-2," on the label.

  • Hazard Identification: As the specific hazards are unknown, indicate "Caution: Research Chemical with Unknown Hazards."

Step 4: Storage

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and properly identified SAA within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment tray to capture any potential leaks.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight. The storage area should be secure and accessible only to authorized personnel.

Step 5: Disposal

  • Contact EHS: Once the waste container is nearly full or has been in accumulation for the maximum time allowed by your institution (typically 90 days), contact your EHS office to arrange for a hazardous waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.

  • Empty Containers: Any container that held pure this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final pickup by EHS.

G Figure 1: this compound Disposal Workflow A Step 1: Pre-Disposal Handling - Wear appropriate PPE - Segregate this compound waste B Step 2: Containerization - Use compatible, leak-proof container - Leave adequate headspace A->B C Step 3: Labeling - 'Hazardous Waste' - 'this compound' & CAS Number - Accumulation Date B->C D Step 4: Storage - Designated Satellite Accumulation Area - Secondary Containment C->D E Step 5: Disposal - Contact EHS for pickup - DO NOT drain dispose D->E

Personal protective equipment for handling MPI_5a

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This guide provides essential safety and logistical information for handling MPI_5a, a potent and selective HDAC6 inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment. Given that the toxicological properties of this compound are not fully characterized, a cautious and proactive approach to safety is paramount. A formal risk assessment should be conducted by your institution's environmental health and safety department prior to use.

Hazard Identification and Precautions

This compound (CAS: 1259296-46-2) is a hazardous chemical.[1] Based on available safety data, it may be harmful if swallowed or inhaled and may cause an allergic skin reaction.[1] Due to its potent biological activity as an HDAC6 inhibitor, it should be handled as a potent pharmacological agent.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when handling this compound, particularly in its powdered form, to prevent skin and respiratory exposure.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Powder) Double chemotherapy-rated gloves (ASTM D6978), impervious gown, N95 or higher-rated respirator, safety goggles, and face shield.[2]
Solution Preparation Double chemotherapy-rated gloves, impervious gown, and safety goggles.
Cell Culture and In Vitro/In Vivo Use Chemotherapy-rated gloves and a lab coat.
Waste Disposal Double chemotherapy-rated gloves, impervious gown, and safety goggles.[2]

Experimental Protocols: Safe Handling and Disposal

A systematic workflow is essential to ensure both user safety and the integrity of the compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound at -20°C in a tightly sealed container in a designated and clearly labeled area.

Preparation of Stock Solutions
  • All manipulations involving the powdered form of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, don the appropriate PPE as specified in the table above.

  • Use dedicated, clean spatulas and weigh boats for weighing the compound. Avoid creating dust.

  • This compound is soluble in DMSO.[3] Prepare stock solutions by slowly adding the solvent to the weighed powder to avoid splashing.

  • Cap the vial tightly and vortex until the compound is fully dissolved.

  • Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

Spill Management

In the event of a spill, evacuate the area and prevent others from entering. For a small spill of the powdered compound, gently cover it with absorbent paper towels, and then wet the towels with a 20% bleach solution. For a liquid spill, cover with absorbent material. In both cases, use a chemical spill kit and follow your institution's guidelines. All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused this compound (Powder or Solution): Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container. Follow all institutional and local regulations for chemical waste disposal.[2]

  • Contaminated Labware (e.g., pipette tips, tubes): Place in a designated hazardous waste container immediately after use.[2]

  • Contaminated Personal Protective Equipment (PPE): Dispose of as hazardous waste. Do not place in regular trash receptacles.[2]

Visual Workflow for Safe Handling of this compound

MPI_5a_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive and Inspect this compound storage Store at -20°C start->storage Intact ppe Don Appropriate PPE storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Powdered Compound fume_hood->weigh dissolve Dissolve in DMSO weigh->dissolve label_stock Label Stock Solution dissolve->label_stock experiment Perform Experiment label_stock->experiment waste Collect Contaminated Waste experiment->waste dispose Dispose as Hazardous Waste waste->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.